Camizestrant
Description
Properties
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222844-89-3 | |
| Record name | Camizestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAMIZESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Camizestrant: A Deep Dive into its Mechanism of Action in ER+ Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and pure estrogen receptor (ER) antagonist currently under late-stage clinical development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. This compound demonstrates potent and selective degradation of the estrogen receptor alpha (ERα), leading to the inhibition of ER-driven tumor growth.[3][4] It has shown significant anti-proliferative activity in both wild-type and mutant ESR1 breast cancer models, positioning it as a promising agent to overcome endocrine resistance.[3][4][5]
Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70-80% of all breast cancer cases.[3] Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment for this subtype.[3][6] However, a significant number of patients develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes for ERα.[5][7] These mutations can lead to ligand-independent activation of the ER, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) ineffective.[5] This has driven the development of a new class of drugs, selective estrogen receptor degraders (SERDs), which aim to eliminate the ER protein entirely.[8]
Core Mechanism of Action: ERα Degradation and Complete Antagonism
This compound's primary mechanism of action is the degradation of the ERα protein.[2][8] Unlike SERMs that competitively block estrogen binding, this compound binds to ERα and induces a conformational change that marks the receptor for proteasomal degradation.[8] This dual action of antagonizing and degrading the receptor leads to a more complete shutdown of ER signaling.[2][3]
Binding Affinity to ERα
This compound binds with high affinity to the ligand-binding domain (LBD) of both wild-type (wt) and mutant (m) ERα.[3][5] Competition binding assays have demonstrated its potent binding to various clinically relevant ESR1 mutations, including Y537S, Y537C, Y537N, D538G, S463P, and E380Q.[3] While some mutations, such as Y537S, can reduce the binding affinity of both this compound and fulvestrant, this compound maintains potent anti-proliferative activity against cells expressing these mutants.[3][5]
Potent and Selective ERα Degradation
In vitro studies have shown that this compound induces robust and selective degradation of ERα in a dose-dependent manner in various ER+ breast cancer cell lines, including MCF7 and CAMA-1.[3][9] Its degradation activity is comparable to or greater than that of the first-generation SERD, fulvestrant.[3][9] Time-course experiments have revealed that this compound significantly reduces the half-life of the ERα protein.[9]
Complete ER Antagonism
Beyond degradation, this compound acts as a pure ER antagonist, completely blocking estradiol-driven gene transcription.[3][9] This is a crucial feature, as it prevents any partial agonist activity that could potentially stimulate tumor growth.[3] In endometrial cancer cell lines, which are sensitive to estrogenic stimuli, this compound does not induce the expression of progesterone receptor (PgR), a marker of ER agonism, further confirming its pure antagonist profile.[3]
Signaling Pathways and Cellular Impact
By degrading and antagonizing ERα, this compound effectively shuts down the downstream signaling pathways that drive ER+ breast cancer cell proliferation and survival.
As depicted in Figure 1, in the absence of this compound, estradiol binds to and activates ERα, leading to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) on DNA. This complex then initiates the transcription of genes that promote cell proliferation and survival. This compound disrupts this process in two ways: it binds to ERα, preventing its activation by estradiol (antagonism), and it targets the ERα protein for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Activity
| Parameter | Cell Line | This compound | Fulvestrant | AZD9496 | Reference |
| ERα Degradation (% of control) | MCF7 | ~100% | ~100% | <100% | [3] |
| CAMA-1 | ~100% | ~100% | <100% | [3] | |
| Anti-proliferative Activity (IC50) | MCF7 | Equivalent | Equivalent | - | [3] |
| CAMA-1 | Equivalent | Equivalent | Weaker | [3] |
Table 2: Preclinical In Vivo Activity
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MCF7 Xenograft | This compound | 0.2-50 mg/kg (oral, daily) | Dose-dependent | [10] |
| This compound | >10 mg/kg | Almost complete | [10] | |
| ESR1wt PDX | This compound | 3 mg/kg | Maximal effect | [5] |
| ESR1m (D538G) PDX | This compound | 10 mg/kg | Maximal effect | [5] |
Table 3: Clinical Efficacy (SERENA-2 Phase II Trial)
| Endpoint | Patient Group | This compound (75mg) | This compound (150mg) | Fulvestrant | Reference |
| Median PFS (months) | Overall Population | 7.2 | 7.2 | 3.7 | [6] |
| ESR1 mutant | - | - | - | [6] | |
| Hazard Ratio vs Fulvestrant | Overall Population | 0.58 | 0.67 | - | [6] |
| ESR1 mutant | 0.33 | 0.55 | - | [6] |
Table 4: Clinical Efficacy (SERENA-6 Phase III Trial - Interim Analysis)
| Endpoint | Patient Group | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i | Reference |
| Median PFS (months) | Emergent ESR1 mutation | 16.0 | 9.2 | [1] |
| Hazard Ratio | Emergent ESR1 mutation | 0.44 | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro ERα Degradation Assay (Western Blotting)
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are cultured in appropriate media supplemented with fetal bovine serum.[3]
-
Treatment: Cells are treated with varying concentrations of this compound, fulvestrant (as a positive control), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]
-
Cell Lysis and Protein Quantification: Cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).[3]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative level of ERα protein.[3]
Cell Proliferation Assay
-
Cell Seeding: ER+ breast cancer cells are seeded into 96-well plates at a low density.
-
Treatment: The following day, cells are treated with a range of concentrations of this compound or control compounds.[3]
-
Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for cell proliferation.[3]
-
Quantification: Cell viability or proliferation is assessed using a suitable assay, such as the Sytox Green assay or a resazurin-based assay.[3] The results are used to calculate the half-maximal inhibitory concentration (IC50).
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Fragments of patient-derived ER+ breast cancer tumors are implanted subcutaneously into immunocompromised mice.[3]
-
Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.[3]
-
Treatment Administration: this compound is administered orally at various doses, while control groups receive a vehicle. Tumor volume is measured regularly (e.g., twice weekly) with calipers.[3][10]
-
Endpoint Analysis: At the end of the study, tumors are excised and can be subjected to further analysis, such as immunohistochemistry for ERα levels or gene expression analysis.[3]
Overcoming Resistance and Future Directions
A key advantage of this compound is its activity against ESR1 mutant breast cancers, a major mechanism of acquired resistance to aromatase inhibitors.[5] Clinical data from the SERENA-2 and SERENA-6 trials have demonstrated the efficacy of this compound in patients with detectable ESR1 mutations.[1][6] The SERENA-6 trial, in particular, highlights an innovative approach of using circulating tumor DNA (ctDNA) to detect emergent ESR1 mutations and guide an early switch to this compound before clinical progression.[1][11][12][13]
Furthermore, preclinical studies have shown that this compound can be effectively combined with inhibitors of other key signaling pathways implicated in breast cancer, such as CDK4/6 and PI3K/AKT/mTOR inhibitors, to achieve enhanced anti-tumor activity.[3][4] This suggests that this compound could become a backbone of combination therapies for ER+ breast cancer, addressing both primary and acquired resistance.
Conclusion
This compound is a potent, next-generation oral SERD with a well-defined mechanism of action centered on the robust degradation and complete antagonism of ERα. Its efficacy in both wild-type and mutant ESR1 ER+ breast cancer models, demonstrated in extensive preclinical and clinical studies, underscores its potential to address the significant unmet need of endocrine resistance. The ongoing clinical development program will further elucidate the role of this compound, both as a monotherapy and in combination, in the evolving treatment landscape of ER+ breast cancer.
References
- 1. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 2. CAMBRIA-1 & CAMBRIA-2 phase III trials: this compound versus standard endocrine therapy in ER+/HER2– early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation SERD this compound significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 7. Next-generation SERD this compound significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. watermark02.silverchair.com [watermark02.silverchair.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lbbc.org [lbbc.org]
- 12. Switching to this compound After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 13. Switching to this compound After Detection of an ESR1 Mutation Improves Progression-Free Survival for Some Patients With Advanced Breast Cancer - ASCO [asco.org]
A New Generation of Oral Selective Estrogen Receptor Degraders: An In-depth Technical Guide
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the advent of a new generation of orally bioavailable Selective Estrogen Receptor Degraders (SERDs). These agents offer a promising alternative to the intramuscular administration of fulvestrant, the first-in-class SERD, and are designed to overcome mechanisms of resistance to traditional endocrine therapies. This technical guide provides a comprehensive overview of the core aspects of these novel oral SERDs for researchers, scientists, and drug development professionals.
Mechanism of Action of Oral SERDs
Oral SERDs represent a distinct class of endocrine therapy that directly targets the estrogen receptor alpha (ERα) for degradation.[1][2] Unlike selective estrogen receptor modulators (SERMs) that act as competitive antagonists, SERDs induce a conformational change in the ERα protein upon binding.[3] This altered conformation marks the receptor for ubiquitination by E3 ubiquitin ligases, targeting it for degradation by the proteasome.[4][5] The subsequent reduction in cellular ERα levels disrupts downstream estrogen signaling pathways, thereby inhibiting the proliferation of ER+ breast cancer cells.[6] This mechanism is particularly crucial in the context of acquired resistance to aromatase inhibitors (AIs) and SERMs, which can be driven by mutations in the ESR1 gene encoding ERα.[4]
Profiles of Key New Generation Oral SERDs
Several oral SERDs are in late-stage clinical development or have recently gained regulatory approval. This section provides an overview of four prominent agents: elacestrant, camizestrant, giredestrant, and amcenestrant.
Elacestrant
Elacestrant is the first oral SERD to receive FDA approval for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy.[7]
This compound
This compound is a next-generation oral SERD that has demonstrated potent ERα degradation and antitumor activity in preclinical models.[8][9] Clinical trial data have shown promising efficacy, particularly in patients with ESR1 mutations.
Giredestrant
Giredestrant is another orally bioavailable SERD that has shown potent preclinical activity and is being evaluated in various clinical settings.[10]
Amcenestrant
The development of amcenestrant has faced challenges, with some clinical trials not meeting their primary endpoints.[7][11] However, data from these studies still provide valuable insights into the development of oral SERDs.
Comparative Data Tables
The following tables summarize the key quantitative data from pivotal clinical trials and pharmacokinetic studies of the new generation oral SERDs.
Clinical Trial Efficacy and Safety Summary
| Drug | Trial | Patient Population | Primary Endpoint | Results | Key Grade ≥3 Adverse Events |
| Elacestrant | EMERALD | ER+/HER2- mBC, prior CDK4/6i | Progression-Free Survival (PFS) | Overall: HR 0.70; ESR1-mutant: HR 0.55[12] | Nausea (2.5%), Back Pain (2.5%)[13] |
| This compound | SERENA-2 | ER+/HER2- advanced BC, prior ET | PFS vs. Fulvestrant | 75mg: HR 0.58; 150mg: HR 0.67[4] | Grade ≥3 events were infrequent[14] |
| Giredestrant | acelERA | ER+/HER2- advanced BC, 1-2 prior lines of systemic therapy | PFS vs. Physician's Choice of ET | HR 0.81 (not statistically significant)[15] | Balanced across arms[15] |
| Amcenestrant | AMEERA-3 | ER+/HER2- advanced BC, prior hormonal therapy | PFS vs. Physician's Choice of ET | Did not meet primary endpoint (mPFS 3.6 vs 3.7 months)[11][14] | Grade ≥3 events: 21.7% vs 15.6% (TPC)[16] |
Pharmacokinetic Parameters of Oral SERDs
| Drug | Tmax (hours) | Half-life (hours) | Bioavailability | Metabolism | Key Drug Interactions |
| Elacestrant | ~1.6 - 3.3[6] | ~27 - 47[15] | ~10%[6][15] | Primarily CYP3A4[16] | Strong CYP3A4 inhibitors and inducers[16] |
| This compound | ~2 - 4[11] | ~20 - 23[11] | High in preclinical species[1] | Primarily CYP3A in humans[1] | No clinically meaningful DDIs with CDK4/6i[1] |
| Giredestrant | ~1.75 - 3.13 | ~43.0 | Dose-proportional exposure | Low potential for CYP3A induction[6] | No clinically relevant DDI with palbociclib[6] |
| Amcenestrant | N/A | N/A | N/A | Moderate CYP3A4 induction | Potential interaction with palbociclib |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used in the preclinical evaluation of oral SERDs, based on methodologies reported in the literature.
ERα Degradation Assessment by Western Blot
This protocol describes a method to determine the ability of an oral SERD to induce the degradation of ERα protein in breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Oral SERD of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture ER+ breast cancer cells to ~70-80% confluency.
-
Treatment: Treat cells with varying concentrations of the oral SERD or vehicle control for specified time periods (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for ERα and the loading control to determine the extent of ERα degradation.
Cell Proliferation Assay (MTT/CellTiter-Glo)
This protocol outlines a method to assess the effect of an oral SERD on the proliferation of breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
Oral SERD of interest
-
96-well plates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well for MCF-7).[16]
-
Treatment: After 24 hours, treat the cells with a serial dilution of the oral SERD. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until formazan crystals are dissolved.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance at ~570 nm.
-
CellTiter-Glo Assay: Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The new generation of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. Their distinct mechanism of action, favorable pharmacokinetic profiles, and demonstrated clinical efficacy, particularly in endocrine-resistant settings, position them as a cornerstone of future therapeutic strategies. The detailed technical information provided in this guide is intended to support the ongoing research and development efforts in this exciting field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [ouci.dntb.gov.ua]
- 4. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Camizestrant (AZD9833): A Deep Dive into its Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and a pure estrogen receptor (ER) antagonist currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is curated from pivotal preclinical studies to serve as a resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism.[4][5] It competitively binds to the estrogen receptor, acting as a pure antagonist, thereby blocking estrogen-driven transcription of target genes essential for tumor cell proliferation.[4][6] Subsequently, it induces a conformational change in the ER protein, targeting it for proteasomal degradation.[4][5] This degradation of the ER protein provides a more profound and sustained inhibition of the ER signaling pathway compared to traditional endocrine therapies.[4][5] This dual action is effective against both wild-type and mutant forms of the estrogen receptor, a key factor in overcoming acquired resistance to aromatase inhibitors.[6]
Data Presentation
Table 1: this compound (AZD9833) Binding Affinity to ERα Variants
The binding affinity of this compound to wild-type and various clinically relevant mutant forms of the ERα ligand-binding domain (LBD) was assessed using a competition binding assay. The results are presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration.
| ERα Variant | This compound pIC50 | Fulvestrant pIC50 |
| Wild-type | 9.5 | 9.4 |
| Y537S | 8.5 | 8.6 |
| D538G | 9.2 | 9.3 |
| Y537N | 9.0 | 9.1 |
| Y537C | 9.1 | 9.2 |
| E380Q | 8.8 | 9.2 |
| S463P | 9.3 | 9.4 |
Data sourced from Lawson et al., Cancer Research, 2023.
Table 2: In Vitro Antiproliferative Activity of this compound in ER+ Breast Cancer Cell Lines
The antiproliferative activity of this compound was evaluated in a panel of ER+ breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 7 days of treatment.
| Cell Line | ER Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) |
| MCF-7 | Wild-type | < 1 | < 1 |
| CAMA-1 | Wild-type | 1.3 | 1.1 |
| T-47D | Wild-type | < 1 | < 1 |
| BT-474 | Wild-type | 2.5 | 3.2 |
| ZR-75-1 | Wild-type | < 1 | < 1 |
| MDA-MB-361 | Wild-type | 4.0 | 5.0 |
| MCF-7 Y537S | Mutant | < 1 | < 1 |
IC50 values for MCF-7 and MCF-7 Y537S are from Lawson et al., Cancer Research, 2023. Other values are representative estimates based on described comparable potency to fulvestrant in the same publication.
Table 3: In Vivo Antitumor Activity of this compound in Breast Cancer PDX Models
The in vivo efficacy of this compound was assessed in patient-derived xenograft (PDX) models representing both wild-type and mutant ESR1 tumors.
| PDX Model | ESR1 Mutation | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| ST941 | Y537S | 10 | >100 (regression) |
| PDX244 | Y537S | 10 | >100 (regression) |
| CTC174 | D538G | 10 | ~100 |
| PDX191 | Wild-type | 10 | ~90 |
| HBXF079LTED | Wild-type | 10 | ~85 |
Data compiled from Lawson et al., Cancer Research, 2023.
Table 4: Preclinical Pharmacokinetic Properties of this compound
Pharmacokinetic parameters of this compound were evaluated in preclinical species, demonstrating properties suitable for once-daily oral dosing.[1]
| Species | Bioavailability (%) | Volume of Distribution (L/kg) | Clearance | Half-life (h) |
| Mouse | High | 6-13 | Low | ~20-23 |
| Rat | High | 6-13 | Low | ~20-23 |
| Dog | Variable (dose-dependent) | 6-13 | Low | ~20-23 |
Data sourced from Gangl et al., AACR Annual Meeting 2020 and SERENA-1 trial data.[1][7]
Experimental Protocols
ERα Competition Binding Assay
-
Preparation of Reagents: Recombinant human ERα ligand-binding domain (LBD) for wild-type and mutant variants are purified. A fluorescently labeled estrogen ligand is used as the tracer.
-
Assay Plate Preparation: A 384-well plate is used. A serial dilution of this compound or control compounds is prepared.
-
Binding Reaction: The ERα LBD protein, fluorescent tracer, and varying concentrations of the test compound are incubated together in an appropriate assay buffer.
-
Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence polarization is measured using a plate reader. The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.
-
Data Analysis: The data are normalized to controls (no competitor and maximum competition) and the pIC50 values are calculated by fitting the data to a four-parameter logistic equation.
Western Blot for ERα Degradation
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7, CAMA-1) are seeded in 6-well plates and allowed to adhere.[6] Cells are then treated with this compound, fulvestrant (positive control), or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).[6]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Cell Proliferation (Sytox Green) Assay
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density appropriate for their growth rate and incubated overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells. Control wells receive vehicle (DMSO).
-
Incubation: The plates are incubated for 7 days to allow for cell proliferation.
-
Staining: At the end of the incubation period, Sytox Green nucleic acid stain is added to each well. This stain only enters cells with compromised membranes (dead cells).
-
Image Acquisition and Analysis: The plates are imaged using a high-content imaging system. The total number of cells (e.g., using a nuclear counterstain like Hoechst) and the number of dead (Sytox Green positive) cells are counted.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated controls. The IC50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Models
-
Animal Models: Female immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Fragments of patient-derived breast cancer tumors are surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage and administered daily at the desired dose. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ERα degradation).
Visualizations
Conclusion
The preclinical data for this compound (AZD9833) demonstrate its potent and selective activity as an oral SERD and pure ER antagonist. It effectively degrades both wild-type and mutant ERα, leading to significant antiproliferative effects in vitro and robust antitumor activity in vivo, including in models of acquired resistance. Its favorable pharmacokinetic profile supports its clinical development as a potential new backbone of endocrine therapy for ER+ breast cancer. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for the scientific community.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Item - Supplementary Data from The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - figshare - Figshare [figshare.com]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
Camizestrant and ESR1 Mutation Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of camizestrant, a next-generation oral selective estrogen receptor degrader (SERD), with a focus on its mechanism of action and its efficacy in overcoming resistance mediated by Estrogen Receptor 1 (ESR1) mutations in breast cancer. This document synthesizes preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: The Challenge of ESR1 Mutations in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy is the cornerstone of its treatment.[1] However, a significant challenge in the management of advanced ER+ breast cancer is the development of resistance to endocrine therapies.[2] One of the key mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[3] These mutations, often located in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the ER, rendering aromatase inhibitors (AIs) ineffective and conferring a worse prognosis for patients.[3][4]
Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only antagonize the ER but also induce its degradation.[5] Fulvestrant, the first-in-class SERD, has shown activity against ESR1-mutant tumors but is limited by its intramuscular route of administration and suboptimal bioavailability.[2] This has spurred the development of novel, orally bioavailable next-generation SERDs (ngSERDs), such as this compound (AZD9833).
This compound is a potent ngSERD and pure ERα antagonist that has demonstrated robust anti-cancer activity in preclinical models, including those with ER-activating mutations.[6][7] This guide will delve into the technical details of this compound's action, its clinical efficacy in patients with ESR1 mutations, and the experimental methodologies used to evaluate its performance.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
ERα Antagonism: this compound competitively binds to the ERα, preventing the binding of estradiol and subsequent receptor activation. This blocks the downstream signaling pathways that drive tumor cell proliferation.[8]
-
ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, targeting it for proteasomal degradation.[5] This reduction in the total cellular levels of ERα, including the constitutively active mutant forms, is a key advantage over therapies that only block receptor activity.[8]
This dual action makes this compound effective against both wild-type and mutant ERα, offering a promising therapeutic strategy for patients who have developed resistance to AIs due to ESR1 mutations.[9]
Preclinical and Clinical Efficacy of this compound
Preclinical Data
Preclinical studies have demonstrated the potent and broad anti-tumor activity of this compound in various ER+ breast cancer models.
-
In Vitro Studies: this compound has been shown to inhibit the proliferation of both ESR1 wild-type (ESR1wt) and ESR1 mutant (ESR1m) breast cancer cell lines. It effectively degrades ERα and downregulates the expression of ER-regulated genes in these models.[9][10]
-
In Vivo Studies: In patient-derived xenograft (PDX) models, including those resistant to fulvestrant and those harboring ESR1 mutations, this compound has demonstrated significant anti-tumor activity.[9][10]
Clinical Trial Data
The clinical development of this compound has been spearheaded by the SERENA program of clinical trials.
SERENA-2 Phase II Trial: This trial compared the efficacy and safety of two doses of oral this compound (75 mg and 150 mg daily) with intramuscular fulvestrant (500 mg) in post-menopausal women with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.[11][12]
SERENA-6 Phase III Trial: This innovative trial utilized a circulating tumor DNA (ctDNA)-guided approach to identify patients with emergent ESR1 mutations during first-line treatment with an AI and a CDK4/6 inhibitor.[13][14][15] Upon detection of an ESR1 mutation, but before radiological progression, patients were randomized to either continue their AI or switch to this compound, while continuing the CDK4/6 inhibitor.[13][14][15]
Data Presentation
The following tables summarize the key quantitative data from the SERENA-2 and SERENA-6 clinical trials, focusing on the efficacy of this compound in the ESR1-mutant population.
Table 1: Efficacy of this compound vs. Fulvestrant in Patients with Detectable ESR1 Mutations (SERENA-2 Trial) [11][12]
| Efficacy Endpoint | This compound (75 mg) | This compound (150 mg) | Fulvestrant (500 mg) |
| Median Progression-Free Survival (PFS) | 6.3 months | 9.2 months | 2.2 months |
| Hazard Ratio (HR) vs. Fulvestrant | 0.33 (90% CI 0.18-0.58) | 0.55 (90% CI 0.33-0.89) | - |
| Reduction in Risk of Progression or Death | 67% | 45% | - |
Table 2: Efficacy of this compound in the ctDNA-guided SERENA-6 Trial [13][14]
| Efficacy Endpoint | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i |
| Median Progression-Free Survival (PFS) | 16.0 months | 9.2 months |
| Hazard Ratio (HR) | 0.44 (95% CI 0.31–0.60) | - |
| p-value | <0.00001 | - |
| Reduction in Risk of Progression or Death | 56% | - |
| 1-Year PFS Rate | 60.7% | 33.4% |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound and the detection of ESR1 mutations.
Detection of ESR1 Mutations in Circulating Tumor DNA (ctDNA)
The SERENA trials utilized ctDNA analysis to detect ESR1 mutations from blood samples, a non-invasive method often referred to as a "liquid biopsy."[16][17]
Protocol Overview: Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection
-
Plasma Collection and cfDNA Extraction:
-
Collect whole blood in specialized tubes (e.g., EDTA or cell-free DNA collection tubes).
-
Separate plasma by centrifugation within a few hours of collection.
-
Extract cell-free DNA (cfDNA) from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit).
-
-
ddPCR Reaction Setup:
-
Prepare a reaction mixture containing ddPCR Supermix for Probes (No dUTP), primers and probes specific for wild-type ESR1 and the target ESR1 mutations (e.g., Y537S, D538G), and the extracted cfDNA.
-
Use commercially available or custom-designed assays.
-
-
Droplet Generation:
-
Partition the ddPCR reaction mixture into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of DNA template molecules.
-
-
Thermal Cycling:
-
Perform PCR amplification of the DNA within the droplets in a thermal cycler.
-
-
Droplet Reading and Data Analysis:
-
Read the fluorescence of each individual droplet in a droplet reader.
-
The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the wild-type and mutant alleles.
-
The software calculates the fractional abundance of the mutant allele in the original sample.
-
In Vitro Assessment of this compound Activity
Protocol Overview: Cell Proliferation Assay
-
Cell Culture:
-
Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) with and without known ESR1 mutations in appropriate growth medium.
-
For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove exogenous estrogens.
-
-
Drug Treatment:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound, fulvestrant (as a comparator), and a vehicle control.
-
-
Proliferation Measurement (after 5-7 days):
-
Use a colorimetric or fluorometric assay to measure cell viability/proliferation (e.g., MTT, CellTiter-Glo).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
-
Protocol Overview: Western Blot for ERα Degradation
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the proliferation assay.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ERα.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the ERα signal to the loading control.
-
In Vivo Assessment Using Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are valuable for assessing drug efficacy in a system that better recapitulates the heterogeneity of human tumors.[18][19]
Protocol Overview: Generation and Use of Breast Cancer PDX Models
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting breast cancer patients under sterile conditions.
-
Transport the tissue to the laboratory in a suitable medium on ice.
-
-
Implantation into Immunodeficient Mice:
-
Fragment the tumor tissue into small pieces (2-3 mm³).
-
Implant the tumor fragments subcutaneously into the flank or orthotopically into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a certain size (e.g., 1000-1500 mm³), sacrifice the mouse and harvest the tumor.
-
The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice for expansion.
-
-
Drug Efficacy Studies:
-
Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Administer the drugs according to the desired schedule (e.g., daily oral gavage for this compound).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and ESR1 mutation resistance.
ERα Signaling Pathway and the Impact of ESR1 Mutations
References
- 1. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 4. This compound Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Development of a Detection System for ESR1 Mutations in Circulating Tumour DNA Using PNA-LNA-Mediated PCR Clamping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. illumina.com [illumina.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Clinical activity of this compound, a next-generation SERD, versus fulvestrant in patients with a detectable <em>ESR1</em> mutation: Exploratory analysis of the SERENA-2 phase 2 trial. - ASCO [asco.org]
- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
Camizestrant: A Deep Dive into Molecular Structure, Binding Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and pharmacological profile of camizestrant (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD). This compound is under investigation for the treatment of hormone receptor-positive (HR+) breast cancer and has demonstrated significant potential in overcoming endocrine resistance.[1][2] This document details its molecular structure, binding affinity to wild-type and mutant estrogen receptors, the experimental protocols used for these determinations, and its mechanism of action within relevant signaling pathways.
Molecular Structure
This compound is an orally bioavailable small molecule.[1] Its chemical structure is characterized by a core that facilitates high-affinity binding to the estrogen receptor (ER).
-
IUPAC Name: N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine[]
-
Molecular Formula: C24H28F4N6[][4]
-
Molecular Weight: 476.51 g/mol [][5]
-
CAS Number: 2222844-89-3[4]
The structure of this compound is integral to its function as both a competitive antagonist and a degrader of the estrogen receptor.
Binding Affinity
This compound demonstrates high-affinity binding to the ligand-binding domain (LBD) of both wild-type (ESR1wt) and various mutant forms of the estrogen receptor alpha (ERα).[6][7] Its binding potency has been compared to fulvestrant, another established SERD.
| Target ERα Variant | This compound pIC50 | Fulvestrant pIC50 |
| Wild-Type (wt) | ~9.5 | ~9.5 |
| D538G | ~9.2 | ~9.4 |
| Y537N | ~9.2 | ~9.4 |
| E380Q | ~8.8 | ~9.3 |
| Y537C | ~9.3 | ~9.5 |
| S463P | ~9.4 | ~9.5 |
| Y537S | ~8.5 | ~8.6 |
Data adapted from preclinical studies. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.[6]
Notably, while mutations such as Y537S result in a slight reduction in binding affinity for both this compound and fulvestrant, this compound maintains potent inhibitory and degradation activity against these clinically relevant resistant forms of ERα.[6][8][9]
Experimental Protocols
The binding affinity and functional characteristics of this compound have been determined through a series of preclinical experiments.
Competition Binding Assay for Binding Affinity
This assay quantifies the ability of this compound to displace a fluorescently labeled estrogen ligand from the ERα ligand-binding domain.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (AZD9833) | SERD | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Camizestrant (AZD9833): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and pure estrogen receptor (ER) antagonist developed for the treatment of ER-positive (ER+) breast cancer.[1] Endocrine therapies are a cornerstone of treatment for ER+ breast cancer; however, resistance to existing treatments, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This compound has been designed to overcome these limitations by potently inducing the degradation of the estrogen receptor alpha (ERα) protein, thereby blocking its signaling pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: it acts as a competitive antagonist of the estrogen receptor and, crucially, it induces the degradation of the ERα protein.[2] By binding to ERα, this compound promotes a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα protein effectively eliminates the key driver of tumor growth in ER-positive breast cancers, including those harboring activating ESR1 mutations that confer resistance to other endocrine therapies.[2][3]
dot
Caption: Estrogen Receptor Signaling and this compound's dual mechanism of action.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent and selective activity in a range of in vitro and in vivo models of ER+ breast cancer.
In Vitro Activity
This compound has shown potent ERα degradation and anti-proliferative activity in various ER+ breast cancer cell lines, including those with wild-type (WT) and mutant ESR1.
Table 1: In Vitro ERα Degradation and Anti-proliferative Activity of this compound
| Cell Line | ESR1 Status | ERα Degradation (% of Control) at 100 nM | IC50 for Cell Proliferation (nM) |
| MCF7 | WT | >95% | 0.27 |
| CAMA-1 | WT | >95% | 0.29 |
| T47D | WT | >90% | Not Reported |
| ZR-75-1 | WT | >90% | Not Reported |
| MCF7 Y537S | Mutant | >90% | 0.35 |
Data compiled from multiple preclinical studies.[3][4]
In Vivo Efficacy
In patient-derived xenograft (PDX) models, this compound demonstrated robust and superior anti-tumor activity compared to the standard-of-care SERD, fulvestrant. This efficacy was observed in models with both wild-type and mutant ESR1.
Table 2: In Vivo Efficacy of this compound in ER+ Breast Cancer PDX Models
| PDX Model | ESR1 Status | Treatment | Tumor Growth Inhibition (%) |
| ST313 | WT | This compound (10 mg/kg, daily) | >90% |
| ST313 | WT | Fulvestrant (5 mg/kg, weekly) | ~60% |
| ST941 | Y537S Mutant | This compound (10 mg/kg, daily) | >80% |
| ST941 | Y537S Mutant | Fulvestrant (5 mg/kg, weekly) | ~40% |
| WHIM2 | D538G Mutant | This compound (10 mg/kg, daily) | >70% |
| WHIM2 | D538G Mutant | Fulvestrant (5 mg/kg, weekly) | ~30% |
Data represents approximate values compiled from preclinical studies.[3][5]
Clinical Development
This compound has undergone extensive clinical evaluation, demonstrating a favorable safety profile and promising efficacy in patients with advanced ER+ breast cancer.
Pharmacokinetics
Phase I clinical trials (SERENA-1) established the pharmacokinetic profile of this compound, supporting once-daily oral dosing.[6][7]
Table 3: Pharmacokinetic Parameters of this compound (SERENA-1 Trial)
| Dose | Tmax (hours) | Half-life (hours) |
| 75 mg | ~4 | 9.5 - 17 |
| 150 mg | ~4 | 9.5 - 17 |
| 300 mg | ~4 | 9.5 - 17 |
Tmax and half-life were broadly consistent across the tested doses.[6][7]
Clinical Efficacy
The Phase II SERENA-2 trial compared the efficacy of two doses of this compound with fulvestrant in post-menopausal women with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.[8][9][10][11][12]
Table 4: Efficacy Results from the SERENA-2 Trial
| Treatment Arm | Median Progression-Free Survival (mPFS) | Hazard Ratio (HR) vs. Fulvestrant |
| This compound (75 mg) | 7.2 months | 0.58 |
| This compound (150 mg) | 7.7 months | 0.67 |
| Fulvestrant (500 mg) | 3.7 months | - |
The trial demonstrated a statistically significant and clinically meaningful improvement in PFS for both doses of this compound compared to fulvestrant.[8][11][12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
ERα Degradation Assay (Western Blotting)
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. ERα levels are normalized to a loading control (e.g., GAPDH or β-actin).
dot
Caption: A typical workflow for assessing ERα degradation via Western blot.
Cell Proliferation Assay
-
Cell Seeding: ER+ breast cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or control compounds.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo, or resazurin).
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition relative to untreated controls. IC50 values are determined by fitting the data to a dose-response curve.
RNA Sequencing for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: Cells are treated with this compound or control compounds, and total RNA is extracted using a suitable kit.
-
Library Preparation: The quality of the RNA is assessed, and sequencing libraries are prepared. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to this compound treatment. This is particularly useful for confirming the downregulation of known ER target genes.
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Fresh tumor tissue from a patient's breast cancer is surgically implanted into immunocompromised mice.
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they can be harvested and passaged into subsequent cohorts of mice to expand the model.
-
Treatment Studies: Once tumors are established in a cohort of mice, the animals are randomized into treatment groups (e.g., vehicle control, this compound, fulvestrant).
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for ERα degradation).
Logical Progression of this compound Development
The development of this compound followed a logical and well-defined path from initial discovery to late-stage clinical trials.
dot
Caption: The developmental pathway of this compound from discovery to Phase III trials.
Conclusion
This compound (AZD9833) is a promising next-generation oral SERD that has demonstrated potent preclinical activity and significant clinical benefit in patients with advanced ER+ breast cancer. Its dual mechanism of ER antagonism and degradation, coupled with its oral bioavailability and efficacy in the presence of ESR1 mutations, positions it as a potentially important new treatment option. The comprehensive preclinical and clinical data package supports its ongoing development in late-stage clinical trials. This technical guide has provided a detailed overview of the key data and methodologies that have underpinned the successful development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 10. astrazeneca.com [astrazeneca.com]
- 11. gazettelabo.fr [gazettelabo.fr]
- 12. A Study to Investigate Efficacy and Safety With Oral AZD9833 Compared With Intramuscular Fulvestrant in Post-menopausal Women at Least 18 Years of Age With Advanced ER-positive HER2 Negative Breast Cancer [clin.larvol.com]
Camizestrant: A New Frontier in Estrogen Receptor Alpha Degradation for ER-Positive Breast Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camizestrant (AZD9833) is a next-generation, oral selective estrogen receptor degrader (SERD) that has demonstrated potent and selective degradation of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its profound effect on ERα degradation. It consolidates preclinical and clinical data, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways. This guide is intended to be a valuable resource for researchers and drug development professionals in the field of oncology and endocrinology.
Introduction: The Role of ERα in Breast Cancer and the Advent of SERDs
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70-80% of all breast cancer cases. The growth and proliferation of these cancer cells are primarily driven by the binding of estrogen to ERα, a ligand-activated transcription factor. Endocrine therapies, which aim to block this signaling pathway, are the cornerstone of treatment for ER+ breast cancer.
Selective estrogen receptor degraders (SERDs) are a class of endocrine therapies that not only antagonize the estrogen receptor but also induce its degradation. Fulvestrant, the first-in-class SERD, has been a valuable therapeutic option; however, its intramuscular route of administration and limitations in efficacy have spurred the development of more potent, orally bioavailable next-generation SERDs like this compound.
Mechanism of Action: this compound-Induced ERα Degradation
This compound binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor. This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the ERα protein by the 26S proteasome.[1] While the precise E3 ubiquitin ligase responsible for this process has not been definitively identified, this mechanism of action effectively eliminates the ERα protein from the cancer cell, thereby abrogating downstream signaling and inhibiting tumor growth.[2]
Signaling Pathway of this compound-Induced ERα Degradation
References
The Pharmacodynamics of Oral Selective Estrogen Receptor Degraders (SERDs) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of oral Selective Estrogen Receptor Degraders (SERDs) represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. These agents offer a novel mechanism of action that directly targets and eliminates the estrogen receptor alpha (ERα), a key driver of tumor growth in the majority of breast cancers. This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of oral SERDs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
Oral SERDs are small molecule inhibitors that bind to ERα.[1] This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual action of antagonism and degradation effectively abrogates ER-mediated signaling, proving effective against both wild-type and mutant forms of ERα, including the frequently observed ESR1 mutations that confer resistance to traditional endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[3][4][5]
Quantitative Pharmacodynamic Data of Oral SERDs
The pharmacodynamic effects of oral SERDs have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data for several prominent oral SERDs.
Table 1: Preclinical and In Vitro Pharmacodynamic Parameters
| Oral SERD | Target | IC50 (nM) | Mechanism of Action | Key Findings |
| Amcenestrant | ERα | 0.2 | Degrader/Down-regulator | Provides optimal ER antagonism and degradation; active in fulvestrant- and tamoxifen-resistant cell lines.[6] |
| Elacestrant | ERα | 0.6 | Degrader/Modulator | Demonstrates dose-dependent ER degradation and antitumor activity in models resistant to fulvestrant and CDK4/6 inhibitors.[7] |
| Giredestrant | ERα | - | Antagonist/Degrader | Potent, nonsteroidal compound that antagonizes both wild-type and mutant estrogen receptors with nanomolar potency.[4] |
| Camizestrant | ERα | 0.4 (in vivo free IC50) | Antagonist/Degrader | Correlates with ER levels, demonstrating dose-responsive ER degradation.[8] |
Table 2: Clinical Pharmacodynamic and Efficacy Data
| Oral SERD | Dose | ER Occupancy | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Clinical Findings |
| Elacestrant | 200 mg daily | 83% | 19.4% (in heavily pretreated patients) | 42.6% (overall) | First oral SERD approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[2][3][9][10] |
| 500 mg daily | 92% | ||||
| Amcenestrant | 400 mg daily | - | 10.9% | 28.3% | Showed preliminary antitumor activity irrespective of baseline ESR1 mutation status.[2][6] |
| This compound | 75, 150, 300 mg daily | - | - | - | Efficacy observed at all doses in heavily pre-treated patients, regardless of ESR1 mutation status.[11] |
| Giredestrant | 10 mg | >90% (FES-PET) | - | - | High affinity to ER with target saturation at higher doses. |
Experimental Protocols for Pharmacodynamic Assessment
A variety of experimental techniques are employed to evaluate the pharmacodynamics of oral SERDs. The following outlines the methodologies for key experiments cited in the literature.
Assessment of ERα Protein Levels and Degradation
-
Western Blotting:
-
Cell Lysis: Treat ER+ breast cancer cell lines (e.g., MCF-7) with the oral SERD at various concentrations and time points. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of ERα protein.
-
Evaluation of Downstream Gene Expression
-
RNA Sequencing (RNA-Seq):
-
RNA Extraction: Treat ER+ breast cancer cells with the oral SERD. Extract total RNA from the cells using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the expression levels of genes. Perform differential gene expression analysis to identify ER target genes (e.g., PGR, CCND1) that are downregulated by the SERD.
-
In Vivo Target Engagement and Pharmacodynamics
-
[18F]fluoroestradiol Positron Emission Tomography (FES-PET):
-
Patient Preparation: Patients undergo a baseline FES-PET scan to visualize ER-rich tumors.
-
Drug Administration: The patient is treated with the oral SERD for a specified period.
-
Follow-up Scan: A second FES-PET scan is performed after treatment.
-
Image Analysis: The uptake of [18F]fluoroestradiol in the tumors is quantified before and after treatment. A reduction in FES uptake indicates ER occupancy and engagement by the SERD.
-
-
Paired Tumor Biopsies:
-
Biopsy Collection: Obtain a tumor biopsy at baseline before starting treatment with the oral SERD.
-
On-treatment Biopsy: Collect a second biopsy after a defined period of treatment.
-
Immunohistochemistry (IHC): Process the biopsy samples for IHC staining to assess:
-
ERα levels: To confirm ER degradation.
-
Ki67: A marker of cell proliferation, to evaluate the anti-proliferative effect of the drug.
-
-
Analysis: Compare the staining intensity and percentage of positive cells between the baseline and on-treatment biopsies.
-
-
Circulating Tumor DNA (ctDNA) Analysis:
-
Blood Collection: Collect peripheral blood samples from patients at baseline and at various time points during treatment.
-
cfDNA Extraction: Isolate cell-free DNA (cfDNA) from the plasma.
-
ctDNA Analysis: Use a targeted sequencing panel (e.g., Guardant360) to detect and quantify ESR1 mutations and other relevant genomic alterations in the ctDNA.
-
Monitoring: A reduction in the variant allele frequency of ESR1 mutations can indicate a pharmacodynamic response to the oral SERD.[6]
-
References
- 1. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trustedpharmaguide.com [trustedpharmaguide.com]
- 4. Giredestrant - Wikipedia [en.wikipedia.org]
- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I dose escalation and expansion trial of the next-generation oral SERD this compound in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Camizestrant: A Technical Guide for Hormone Receptor-Positive Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Camizestrant (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD), for the investigation of hormone receptor-positive (HR+) tumors. This compound is currently in late-stage clinical development and has shown significant promise in overcoming resistance to existing endocrine therapies.[1][2] This document details its mechanism of action, summarizes key clinical trial data, and provides comprehensive experimental protocols relevant to its study.
Introduction to this compound
This compound is a potent, orally bioavailable SERD that functions as a complete antagonist of the estrogen receptor (ER).[1] Its dual mechanism of action involves not only blocking ER-mediated signaling but also inducing the degradation of the ERα protein.[1][3] This comprehensive inhibition of the estrogen signaling pathway is designed to provide a more durable and profound anti-tumor effect compared to previous endocrine therapies like tamoxifen and aromatase inhibitors.[1][4] Preclinical studies have demonstrated this compound's robust activity in both wild-type and mutant ESR1 breast cancer models.[5]
Mechanism of Action: Estrogen Receptor Signaling and this compound's Intervention
Estrogen receptor-positive (ER+) breast cancer, the most common subtype, relies on the estrogen signaling pathway for growth and proliferation.[6] Mutations in the ESR1 gene, which encodes ERα, are a common mechanism of acquired resistance to aromatase inhibitors.[7] this compound's ability to degrade the ER protein makes it effective against both wild-type and mutant forms of the receptor.[5][7]
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for Camizestrant (AZD9833) in Clinical and Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Camizestrant (AZD9833), a next-generation oral selective estrogen receptor (ER) degrader (SERD), based on data from the SERENA clinical trial program and key preclinical studies.
Introduction to this compound
This compound is an investigational oral SERD and a pure ER antagonist designed to block ER-mediated signaling and target the receptor for proteasomal degradation.[1] This dual mechanism aims to provide a more profound and durable inhibition of the estrogen signaling pathways that are critical for the growth of the majority of breast cancers.[1][2] The extensive SERENA clinical trial program has been pivotal in evaluating the efficacy and safety of this compound in hormone receptor-positive (HR+) breast cancer.[1]
Dosage and Administration in Clinical Trials
This compound has been investigated as a once-daily (QD) oral administration across several clinical trials, both as a monotherapy and in combination with other targeted agents.[3][4]
Table 1: this compound Monotherapy Dosage in Clinical Trials
| Clinical Trial | Phase | Dosage Levels Investigated | Recommended Phase II/III Dose(s) | Patient Population |
| SERENA-1 [3] | I | Dose Escalation: 25 mg to 450 mg QDDose Expansion: 75 mg, 150 mg, 300 mg QD | 75 mg, 150 mg, 300 mg QD | Women with ER-positive, HER2-negative advanced breast cancer refractory to therapy. |
| SERENA-2 [5] | II | 75 mg, 150 mg, 300 mg QD | 75 mg and 150 mg QD | Post-menopausal women with ER-positive, HER2-negative advanced breast cancer with disease recurrence or progression after prior endocrine therapy. |
| SERENA-3 | II | Dose A (specifics not detailed in provided results) | - | Post-menopausal women with ER-positive, HER2-negative primary breast cancer (pre-surgical study). |
Table 2: this compound Combination Therapy Dosage in Clinical Trials
| Clinical Trial | Combination Agent(s) | This compound Dosage | Combination Agent Dosage | Patient Population |
| SERENA-1 [4] | Palbociclib | 75 mg, 150 mg, 300 mg QD | Standard dose | Women with refractory ER-positive, HER2-negative advanced breast cancer. |
| SERENA-1 [4] | Abemaciclib | 75 mg, 150 mg QD | Standard dose | Women with refractory ER-positive, HER2-negative advanced breast cancer. |
| SERENA-1 [4] | Ribociclib | 75 mg QD | 400 mg or 600 mg | Women with refractory ER-positive, HER2-negative advanced breast cancer. |
| SERENA-4 | Palbociclib | 75 mg QD | 125 mg QD (21 days on, 7 days off) | Patients with ER-positive, HER2-negative advanced breast cancer with no prior systemic treatment for advanced disease. |
| SERENA-6 [6] | Palbociclib, Ribociclib, or Abemaciclib | 75 mg QD | Standard dose | Patients with HR-positive, HER2-negative advanced breast cancer with an emergent ESR1 mutation detected in ctDNA during first-line therapy. |
Pharmacokinetics and Efficacy Data
Pharmacokinetic analyses from the SERENA-1 trial support a once-daily dosing schedule, with a median time to maximum concentration (Tmax) of approximately 2-4 hours and an estimated half-life of 20-23 hours for monotherapy.[3] In combination with CDK4/6 inhibitors, the half-life was estimated to be between 9.5 to 17 hours.[4]
Table 3: Key Efficacy and Pharmacokinetic Data from SERENA Trials
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) at 24 weeks | Median Tmax | Estimated Half-life |
| SERENA-2 [5] | This compound 75 mg | 7.2 months | 15.7% | 48.8% | ~2-4 hours[3] | 20-23 hours[3] |
| SERENA-2 [5] | This compound 150 mg | 7.7 months | 20.3% | 51.0% | ~2-4 hours[3] | 20-23 hours[3] |
| SERENA-2 [5] | Fulvestrant 500 mg | 3.7 months | 11.5% | 39.1% | N/A | N/A |
| SERENA-6 [7] | This compound + CDK4/6i | 16.0 months | - | - | - | - |
| SERENA-6 [7] | Aromatase Inhibitor + CDK4/6i | 9.2 months | - | - | - | - |
| SERENA-1 (Combination) [4] | This compound + CDK4/6i | 7.4 months | - | 49.5% | ~4 hours | 9.5-17 hours |
Signaling Pathway and Mechanism of Action
This compound functions as a selective estrogen receptor (ER) degrader (SERD) and a pure ER antagonist. It binds to the ER, inducing a conformational change that leads to the degradation of the ER protein via the proteasomal pathway. This action effectively abrogates ER-mediated transcriptional signaling, which is a key driver of proliferation in ER-positive breast cancer. Furthermore, this compound has shown efficacy in models with both wild-type and mutant ESR1, a common mechanism of acquired resistance to endocrine therapies.[1][4] Resistance to endocrine therapy can also be driven by the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway. Preclinical studies have shown that combining this compound with inhibitors of the PI3K/AKT/mTOR or CDK4/6 pathways can lead to enhanced anti-tumor activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: ERα Degradation Assessment by Western Blot
This protocol is based on the methods described in preclinical studies evaluating this compound's ability to degrade ERα protein in breast cancer cell lines.[4][8]
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF7, CAMA-1)
-
Cell culture medium and supplements
-
This compound (AZD9833)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).[4]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the ERα signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of ERα degradation.
-
Protocol 2: ER-Mediated Gene Expression Analysis by RNA Sequencing
This protocol is based on the methods used in preclinical studies to assess the effect of this compound on the transcription of ER target genes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation SERD this compound significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 6. SERENA-6 Phase 3 Trial: this compound Plus CDK4/6 Inhibitor for ctDNA-Guided Treatment of ESR1 Mutations in HR-Positive, HER2-Negative Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 7. This compound, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Efficacy Testing of Camizestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves both antagonizing the estrogen receptor (ER) and promoting its degradation, thereby inhibiting ER signaling pathways that drive tumor growth.[1][3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound and similar compounds. These assays are crucial for characterizing the pharmacological profile, potency, and mechanism of action of SERDs in a preclinical setting.
Mechanism of Action: Estrogen Receptor Signaling and Degradation
Estrogen receptor-positive (ER+) breast cancers rely on the ER signaling pathway for proliferation and survival. Upon binding to its ligand, estradiol, the estrogen receptor translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes that promote cell growth.[4] this compound acts as a pure ER antagonist, blocking this transcriptional activity.[5][6] Furthermore, it induces a conformational change in the ERα protein, targeting it for proteasomal degradation.[1][7] This dual action aims to provide a more profound and durable inhibition of ER signaling compared to previous endocrine therapies.[3]
Figure 1. this compound Mechanism of Action.
Key In Vitro Assays and Protocols
The following section details the protocols for essential in vitro assays to characterize the efficacy of this compound.
Estrogen Receptor α (ERα) Degradation Assay
This assay quantifies the ability of this compound to induce the degradation of the ERα protein in ER+ breast cancer cell lines.
Protocol: Western Blotting for ERα Degradation
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cell lines (e.g., MCF-7, CAMA-1, T47D) in their recommended growth medium until they reach 70-80% confluency. For MCF-7 cells, use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 24, or 48 hours). A positive control such as fulvestrant (100 nM) should be included.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Express the ERα levels as a percentage relative to the vehicle-treated control.
-
Plot the percentage of ERα remaining against the log concentration of this compound to determine the DC50 (concentration for 50% degradation).
-
Figure 2. Western Blot Workflow for ERα Degradation.
Quantitative Data Summary: ERα Degradation
| Compound | Cell Line | DC50 (nM) | Max Degradation (%) | Reference Compound |
| This compound | MCF-7 | Potent | >80% | Fulvestrant |
| This compound | CAMA-1 | Potent | >80% | Fulvestrant |
| This compound | T47D | Potent | >80% | Fulvestrant |
| (Note: Specific DC50 values are proprietary but preclinical data show high potency.[6][8]) |
Cell Proliferation Assay
This assay measures the anti-proliferative effect of this compound on ER+ breast cancer cell lines.
Protocol: SYTOX™ Green Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture ER+ breast cancer cells (e.g., MCF-7, CAMA-1) as previously described.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in phenol red-free medium supplemented with charcoal-stripped FBS to reduce background estrogenic effects.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., fulvestrant, vehicle) in the appropriate cell culture medium.
-
Treat the cells and incubate for 6-7 days.
-
-
Staining and Imaging:
-
On the day of analysis, prepare a staining solution of SYTOX™ Green nucleic acid stain (e.g., 1 µM in PBS). SYTOX Green only enters cells with compromised membranes (dead cells).
-
To determine the total cell number, lyse a parallel set of wells using a saponin-based solution to permeabilize all cells.
-
Add the SYTOX™ Green staining solution to both live and lysed wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader or high-content imager with appropriate filters (e.g., 485 nm excitation/520 nm emission).
-
-
Data Analysis:
-
Calculate the number of live cells by subtracting the dead cell count (non-lysed wells) from the total cell count (lysed wells).
-
Normalize the live cell number to the vehicle-treated control.
-
Plot the percentage of cell proliferation against the log concentration of this compound to determine the IC50 (concentration for 50% inhibition of proliferation).
-
Quantitative Data Summary: Anti-Proliferation
| Compound | Cell Line | IC50 (nM) | Cell Growth Inhibition |
| This compound | MCF-7 (ESR1wt) | Highly Potent | Significant |
| This compound | CAMA-1 (ESR1wt) | Highly Potent | Significant |
| This compound | MCF-7 (ESR1-Y537S) | Potent | Significant |
| (Note: this compound demonstrates potent anti-proliferative activity in both wild-type and mutant ESR1 cell lines.[5][8]) |
ER Transcriptional Activity Assay
This assay determines the ability of this compound to antagonize estradiol-induced transcription of ER target genes.
Protocol: RNA Sequencing (RNA-seq)
-
Cell Culture and Treatment:
-
Culture ER+ cells (e.g., MCF-7) in phenol red-free medium with charcoal-stripped FBS for at least 72 hours to ensure hormone depletion.[6]
-
Seed cells in 6-well plates.
-
Treat cells with:
-
Vehicle (DMSO)
-
Estradiol (E2, e.g., 1 nM)
-
This compound (e.g., 100 nM) + Estradiol (1 nM)
-
-
Incubate for a defined period (e.g., 24 hours).[6]
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Plus Kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples (e.g., using a KAPA Stranded mRNA-Seq kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes regulated by estradiol and assess the reversal of this effect by this compound.
-
Focus on well-established ER target genes such as PGR (Progesterone Receptor), TFF1 (Trefoil Factor 1), and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).[7]
-
Visualize the data using heatmaps or volcano plots.
-
Figure 3. Logic for ER Transcriptional Activity Analysis.
Expected Outcome:
Treatment with estradiol is expected to increase the expression of ER target genes. Co-treatment with this compound should completely antagonize this estradiol-driven gene expression, demonstrating its function as a pure ER antagonist.[6]
Conclusion
The in vitro assays described provide a robust framework for evaluating the efficacy of this compound. These protocols for assessing ERα degradation, anti-proliferative activity, and ER transcriptional antagonism are fundamental for characterizing its mechanism of action and potency. The data generated from these experiments are essential for the preclinical development and validation of novel SERDs for the treatment of ER+ breast cancer.
References
- 1. mcf7.com [mcf7.com]
- 2. Research Resource: Global Identification of Estrogen Receptor β Target Genes in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. encodeproject.org [encodeproject.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models Studying Camizestrant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models and experimental protocols utilized in the preclinical evaluation of Camizestrant (AZD9833), a next-generation oral selective estrogen receptor degrader (SERD). The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the efficacy, pharmacodynamics, and mechanism of action of this compound and other SERDs.
Introduction to this compound and In Vivo Models
This compound is a potent and orally bioavailable SERD designed to antagonize and degrade the estrogen receptor (ER), a key driver of hormone receptor-positive (HR+) breast cancer.[1][2] Preclinical in vivo studies are crucial for evaluating the anti-tumor activity of this compound, understanding its mechanism of action, and identifying potential combination therapies. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunocompromised mice, are a cornerstone of this research, as they have been shown to retain the characteristics of the original tumor.[3][4][5][6][7] These models are particularly valuable for studying this compound's efficacy in tumors with wild-type or mutant estrogen receptor 1 (ESR1).[8][9][10]
Animal Models for this compound In Vivo Studies
The most commonly utilized animal models for studying this compound are xenograft models established in immunocompromised mice.
Key Mouse Strains:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice: These mice lack mature T cells, B cells, and functional natural killer (NK) cells, providing a robust environment for the engraftment of human tissues.
-
CB17 SCID mice: These mice also have a severe combined immunodeficiency, making them suitable hosts for xenografts.[11]
Types of Xenograft Models:
-
Patient-Derived Xenograft (PDX) Models: Fragments of a patient's tumor are implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice.[3][4][5][6][7] These models are highly valued for their ability to recapitulate the heterogeneity and therapeutic response of the original human tumor.[3][4][5][6][7]
-
Cell Line-Derived Xenograft (CDX) Models: Human breast cancer cell lines (e.g., MCF7, CAMA-1) are injected into immunocompromised mice to form tumors.[10][11] These models are useful for initial efficacy screening and mechanistic studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | This compound Dose | Comparator | Outcome | Reference |
| PDX | ER+, HER2- Breast Cancer | 10 mg/kg daily | Fulvestrant 5 mg/kg weekly | Superior tumor growth inhibition compared to fulvestrant in both ESR1wt and ESR1m models. | [8] |
| PDX (CTC174) | Hormone-independent Breast Cancer | 10 mg/kg daily | Vehicle | Significant tumor growth inhibition. | [8] |
| CDX (MCF7) | ER+ Breast Cancer | Not specified | Fulvestrant | Greater antitumor activity than fulvestrant. | [4] |
Table 2: Clinical Efficacy of this compound (SERENA-2 Phase II Trial)
| Patient Population | This compound Dose | Comparator | Primary Endpoint (Median PFS) | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Population | 75 mg | Fulvestrant | 7.2 months vs 3.7 months | 0.58 (0.41-0.81) | 0.0124 | [12] |
| Overall Population | 150 mg | Fulvestrant | 7.7 months vs 3.7 months | 0.67 (N/A) | N/A | [12] |
| Patients with ESR1 mutation | 75 mg | Fulvestrant | 67% decrease in risk of progression/death | N/A | N/A | [13] |
| Patients with ESR1 mutation | 150 mg | Fulvestrant | 45% reduction in risk of progression/death | N/A | N/A | [13] |
| Patients with prior CDK4/6i | 75 mg | Fulvestrant | 5.5 months vs 2.1 months | 0.49 (N/A) | N/A | [13] |
| Patients with prior CDK4/6i | 150 mg | Fulvestrant | 3.8 months vs 2.1 months | 0.68 (N/A) | N/A | [13] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
This protocol outlines the key steps for establishing breast cancer PDX models and evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
Fresh patient breast tumor tissue
-
Matrigel (optional)
-
Trocar for subcutaneous implantation
-
Digital calipers
-
This compound
-
Vehicle control
-
Dosing gavage needles
Protocol:
-
Tumor Implantation:
-
Under sterile conditions, mince fresh patient tumor tissue into small fragments (approximately 2-3 mm³).
-
(Optional) Mix tumor fragments with Matrigel to enhance engraftment.
-
Anesthetize the recipient mouse.
-
Implant the tumor fragment subcutaneously into the flank or orthotopically into the mammary fat pad using a trocar.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). Administer vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) or percent change in tumor volume.[1]
-
-
Tissue Processing:
-
Divide the excised tumor tissue for various downstream analyses:
-
Fix a portion in formalin and embed in paraffin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot and molecular analyses.
-
-
Western Blot for ERα Degradation
This protocol describes the detection of ERα protein levels in tumor lysates to assess this compound-induced degradation.
Materials:
-
Snap-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity for ERα and the loading control.
-
Normalize the ERα signal to the loading control to determine the relative ERα protein levels.
-
Immunohistochemistry for ERα Expression
This protocol details the in situ detection of ERα protein in formalin-fixed, paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking serum
-
Primary antibody against ERα
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded alcohol washes and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with normal serum.
-
Incubate the sections with the primary ERα antibody.
-
Wash the slides.
-
Incubate with a biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount a coverslip onto the slide using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of ERα staining. Scoring systems like the Allred score can be used for semi-quantitative analysis.[15]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
Caption: this compound's dual mechanism of action.
Caption: this compound in combination therapy.
Experimental Workflow Diagram (Graphviz)
Caption: Workflow for a this compound PDX study.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodesign-services.com [oncodesign-services.com]
- 5. Patient-derived breast tumor xenografts facilitating personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elgenelim.com [elgenelim.com]
- 7. biorxiv.org [biorxiv.org]
- 8. geneonline.com [geneonline.com]
- 9. This compound + CDK4/6 inhibitor (CDK4/6i) for the treatment of emergent <em>ESR1</em> mutations during first-line (1L) endocrine-based therapy (ET) and ahead of disease progression in patients (pts) with HR+/HER2– advanced breast cancer (ABC): Phase 3, double-blind ctDNA-guided SERENA-6 trial. - ASCO [asco.org]
- 10. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ER by IHC | BCM [bcm.edu]
Application Notes and Protocols for Camizestrant Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Camizestrant, a next-generation oral selective estrogen receptor degrader (SERD), in cell culture experiments. This compound is a potent and complete antagonist of the estrogen receptor (ER), which induces the degradation of ERα and inhibits ER signaling pathways, making it a crucial tool for research in ER-positive (ER+) breast cancer.[1][2]
Mechanism of Action
This compound binds to the estrogen receptor, inducing a conformational change that targets the receptor for proteasomal degradation. This dual mechanism of action—complete ER antagonism and degradation—effectively shuts down estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.[1][3] This potent activity has been observed in both wild-type and mutant ESR1 breast cancer cell lines.[2][4]
Signaling Pathway
The primary signaling pathway affected by this compound is the estrogen receptor pathway. By promoting the degradation of ERα, this compound prevents the transcription of estrogen-responsive genes that drive cell proliferation and survival.
Caption: this compound binds to ERα, leading to its degradation and inhibiting downstream gene transcription.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various ER+ breast cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) after a 7-day treatment period.
| Cell Line | Receptor Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Reference |
| MCF7 | ER+, PR+, HER2- | 0.28 | 0.29 | [3] |
| CAMA-1 | ER+, PR+/-, HER2- | 0.45 | 0.44 | [3] |
| T47D | ER+, PR+, HER2- | 0.16 | Not Reported | [5] |
Experimental Protocols
Cell Proliferation Assay (Sytox Green)
This protocol is adapted from Lawson et al. (2023) to measure the anti-proliferative effects of this compound.[3]
Workflow:
Caption: Workflow for determining the anti-proliferative effects of this compound using a Sytox Green assay.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, CAMA-1)
-
Phenol red-free RPMI-1640 medium
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
L-glutamine
-
This compound (dissolved in DMSO)
-
Sytox Green nucleic acid stain
-
96-well microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Staining and Analysis:
-
On day 7, add Sytox Green stain to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to allow for staining of dead cells.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot for ERα Degradation
This protocol is to assess the degradation of ERα protein following this compound treatment.[3]
Workflow:
Caption: Workflow for assessing ERα protein degradation by Western blot after this compound treatment.
Materials:
-
ER+ breast cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against ERα
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 100 nM this compound or vehicle control (DMSO) for 48 hours.[3]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the ERα band intensity to the loading control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Workflow:
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
ER+ breast cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 48-72 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution after this compound treatment.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Materials:
-
ER+ breast cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A common effect of SERDs is an accumulation of cells in the G0/G1 phase.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemspace | Analogs to New Biological Tool Compounds | this compound (AZD-9833) [chem-space.com]
- 5. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Camizestrant Response Using Circulating Tumor DNA (ctDNA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camizestrant (AZD9833) is a potent, next-generation oral selective estrogen receptor degrader (SERD) and a complete estrogen receptor (ER) antagonist.[1][2][3] It is designed to overcome the limitations of current endocrine therapies for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][4] A key mechanism of resistance to standard aromatase inhibitor (AI) therapy is the development of mutations in the estrogen receptor 1 (ESR1) gene.[5][6] These mutations can be detected in circulating tumor DNA (ctDNA) shed from tumor cells into the bloodstream, often before radiographic evidence of disease progression.[3] This application note describes a ctDNA-guided strategy to monitor for emerging resistance and inform a timely switch to this compound, thereby improving patient outcomes. The protocols and data are primarily based on the pivotal Phase III SERENA-6 trial.[2][5][6][7][8][9]
Clinical Utility of ctDNA Monitoring
Serial monitoring of ctDNA for the emergence of ESR1 mutations in patients with HR+, HER2-negative advanced breast cancer receiving first-line AI and CDK4/6 inhibitor therapy has demonstrated significant clinical utility.[5][6][8] The SERENA-6 trial showed that a ctDNA-guided switch to this compound upon detection of an ESR1 mutation, prior to clinical progression, resulted in a statistically significant and clinically meaningful improvement in progression-free survival (PFS).[2][5][6][8] This proactive approach represents a potential paradigm shift in oncology, moving from a reactive to a proactive treatment strategy by identifying and treating emerging resistance before it leads to overt disease progression.[5][8]
Data Presentation
The following tables summarize the key quantitative data from the SERENA-6 trial, demonstrating the benefit of a ctDNA-guided switch to this compound.
Table 1: Progression-Free Survival (PFS) in the SERENA-6 Trial [2][8]
| Endpoint | This compound + CDK4/6 Inhibitor | Aromatase Inhibitor + CDK4/6 Inhibitor | Hazard Ratio (95% CI) | p-value |
| Median PFS | 16.0 months | 9.2 months | 0.44 (0.31–0.60) | <0.00001 |
| 1-Year PFS Rate | 60.7% | 33.4% | ||
| 2-Year PFS Rate | 29.7% | 5.4% |
Table 2: Quality of Life (QoL) in the SERENA-6 Trial [2][8]
| Endpoint | This compound + CDK4/6 Inhibitor | Aromatase Inhibitor + CDK4/6 Inhibitor | Hazard Ratio (95% CI) | Nominal p-value |
| Median Time to Deterioration in Global Health Status/QoL | 23.0 months | 6.4 months | 0.53 (0.33–0.82) | <0.001 |
Signaling Pathway and Mechanism of Action
This compound functions as a selective estrogen receptor degrader (SERD). In HR-positive breast cancer, the estrogen receptor (ER) is a key driver of tumor growth. Aromatase inhibitors work by blocking the production of estrogen. However, tumors can develop ESR1 mutations that lead to ligand-independent activation of the ER, rendering AIs ineffective. This compound directly targets the ER, inducing its degradation and thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: Mechanism of action of this compound in overcoming resistance.
Experimental Workflow
The following diagram outlines the clinical workflow for ctDNA-guided monitoring and treatment with this compound as implemented in the SERENA-6 trial.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 3. onclive.com [onclive.com]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. lbbc.org [lbbc.org]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. xtalks.com [xtalks.com]
Application Notes and Protocols for Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Camizestrant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Estrogen Receptor alpha (ERα) induced by Camizestrant (AZD9833), a next-generation oral selective ER degrader (SERD), using Western blotting. The included methodologies, data interpretation guidelines, and visual diagrams are intended to support research and development in oncology and endocrinology.
Introduction
This compound is a potent and selective antagonist of the estrogen receptor, demonstrating robust ERα degradation in both wild-type and mutant ER-positive breast cancer models.[1][2][3] Its mechanism of action involves targeting ERα for proteasomal degradation, thereby inhibiting ER-driven tumor growth.[4] Western blotting is a crucial technique to quantify the extent and kinetics of this compound-induced ERα degradation, providing valuable insights into its pharmacological activity. This document outlines a comprehensive protocol for this application.
Data Presentation
Table 1: In Vitro ERα Degradation by this compound
| Cell Line | This compound Concentration (nmol/L) | Treatment Duration (hours) | ERα Degradation (%) vs. Vehicle | Reference |
| MCF-7 | 100 | 48 | Comparable to Fulvestrant | [1][2][4] |
| CAMA-1 | 100 | 48 | More effective than AZD9496 | [1][4] |
| Ishikawa | Various | 24 | Dose-dependent degradation | [1][4] |
| MCF-7 (Y537S mutant) | Various | 72 | Concentration-dependent degradation | [1] |
Table 2: In Vivo ERα Degradation by this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | This compound Dose (mg/kg, once daily) | Treatment Duration | Average ERα Degradation (%) | Reference |
| ESR1m D538G (CTC-174) | 10 | End of efficacy dosing period | 87 | [1][4] |
| ESR1wt (HBXF079-LTED) | Dose-responsive | End of efficacy dosing period | Efficacy correlated with ER degradation | [1] |
| MCF7 (Y537S mutant) | 10 | End of efficacy dosing period | Efficacy correlated with ER degradation | [5] |
Signaling Pathway and Experimental Workflow
Caption: this compound-induced ERα degradation pathway.
Caption: Western blot workflow for ERα degradation.
Experimental Protocols
Detailed Western Blot Protocol for ERα Degradation
This protocol is optimized for cultured breast cancer cell lines (e.g., MCF-7, T47D, CAMA-1).
1. Materials and Reagents
-
Cell Lines: MCF-7 (ERα positive, wild-type), T47D (ERα positive, wild-type), CAMA-1 (ERα positive, wild-type).
-
This compound (AZD9833): Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer is recommended for whole-cell lysates containing nuclear proteins.[6][7] (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4x): For sample preparation for SDS-PAGE.
-
SDS-PAGE Gels: 4-15% precast polyacrylamide gels are recommended.
-
PVDF or Nitrocellulose Membranes: For protein transfer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Capable of detecting chemiluminescence.
2. Cell Culture and Treatment
-
Culture cells in their recommended growth medium until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).[1]
3. Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
5. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody following steps 7.1-8.2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERα band intensity to the corresponding loading control band intensity. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Disclaimer
This document is intended for research use only. The protocols and information provided should be adapted and optimized by the end-user for their specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. watermark02.silverchair.com [watermark02.silverchair.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Estrogen Receptor α Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Camizestrant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camizestrant (AZD9833) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and a complete estrogen receptor (ER) antagonist.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with activating mutations in the estrogen receptor 1 gene (ESR1), which are a common mechanism of resistance to standard endocrine therapies.[1][3] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a powerful tool in preclinical cancer research.[4][5][6] These models are known to recapitulate the molecular and histological characteristics of the original patient tumor, making them highly valuable for evaluating the efficacy of novel therapeutic agents like this compound.[4][5][7]
These application notes provide an overview of the use of PDX models in this compound research, including its mechanism of action, relevant signaling pathways, and detailed protocols for conducting such studies.
Mechanism of Action and Signaling Pathways
This compound functions through a dual mechanism of action. It acts as a complete antagonist of the estrogen receptor, blocking ER-mediated signaling.[1] Additionally, as a SERD, it induces a conformational change in the ER, targeting it for proteasomal degradation.[1][8] This comprehensive inhibition of the estrogen signaling pathway is designed to be more durable and profound than that of previous endocrine therapies.[1][8]
The primary signaling pathway affected by this compound is the ER signaling pathway. In ER+ breast cancer, the binding of estrogen to ERα leads to the activation of gene transcription that drives cell proliferation.[9] this compound blocks this process in both wild-type and mutant ERα.[9] Furthermore, resistance to endocrine therapies often involves the upregulation of other signaling pathways, such as the PI3K/AKT/mTOR and CDK4/6 pathways.[9][10] Preclinical studies have shown that combining this compound with inhibitors of these pathways can lead to enhanced anti-tumor activity.[9]
Quantitative Data from Preclinical PDX Studies
The following table summarizes the anti-tumor activity of this compound in preclinical patient-derived xenograft models, both as a monotherapy and in combination with other targeted agents.
| PDX Model Type | Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |
| ESR1-wild type | This compound | Significant antiproliferation activity | - | [9] |
| ESR1-mutant | This compound | Significant antiproliferation activity | Overcomes resistance to other endocrine therapies | [9] |
| Fulvestrant-resistant | This compound | Sensitive | Models harbored ESR1 mutations | [9] |
| CDK4/6i-naive | This compound + Palbociclib/Abemaciclib | Increased anti-tumor activity | Combination therapy is more effective | [9] |
| CDK4/6i-resistant | This compound + Palbociclib/Abemaciclib | Active | Addresses a mechanism of acquired resistance | [9] |
| PI3K pathway mutant | This compound + Alpelisib/Everolimus/Capivasertib | Increased anti-tumor activity | Response observed independently of PI3K mutation status | [9] |
| Heavily pretreated (prior CDK4/6i and/or fulvestrant) | This compound + CDK4/6i | CBR24: 49.5%, Median PFS: 7.4 months | Data from SERENA-1 Phase I trial in patients | [11] |
CBR24: Clinical Benefit Rate at 24 weeks; PFS: Progression-Free Survival
Experimental Protocols
Establishment of Breast Cancer Patient-Derived Xenografts
This protocol outlines the general procedure for establishing breast cancer PDX models.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid, NSG)[5]
-
DMEM or other suitable transport media, chilled
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
70% ethanol
-
15 mL conical tubes
Protocol:
-
Tumor Tissue Collection and Transport:
-
Collect fresh tumor tissue from surgery or biopsy in a sterile container with chilled transport media.[4]
-
Transport the tissue to the laboratory on ice as quickly as possible.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold media to remove any non-tumor tissue.
-
Mince the tumor into small fragments of approximately 1-2 mm³.[4]
-
-
Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation twice weekly.
-
Measure tumor dimensions with calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Passaging:
-
When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be processed for passaging into new cohorts of mice as described in step 2.
-
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. onclive.com [onclive.com]
- 3. This compound demonstrated highly statistically significant and clinically meaningful improvement in progression-free survival in 1st-line advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 7. Patient-Derived Xenograft Models in Breast Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
Camizestrant: Application Notes and Protocols for Metastatic Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camizestrant (AZD9833) is a next-generation, oral selective estrogen receptor degrader (SERD) and a complete estrogen receptor (ER) antagonist currently under investigation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[1][2] It has demonstrated potent anti-cancer activity in preclinical models, including those with ER-activating mutations, and has shown promising clinical efficacy in heavily pretreated patients, including those with ESR1 mutations.[2][3] This document provides detailed application notes and protocols based on published preclinical and clinical research to guide fellow researchers, scientists, and drug development professionals in the study and application of this compound.
Mechanism of Action
This compound functions by binding to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.[1] This dual action of ER antagonism and degradation makes it a promising agent, particularly in the context of acquired resistance to traditional endocrine therapies, which is often driven by mutations in the ESR1 gene.[4]
Preclinical Research Applications and Protocols
This compound has been extensively evaluated in preclinical models of ER+ breast cancer, demonstrating robust and selective ER degradation, complete ER antagonism, and significant antiproliferation activity in both wild-type and mutant ESR1 cell lines and patient-derived xenograft (PDX) models.[5][6]
In Vitro Assays
1. ERα Degradation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to induce the degradation of the ERα protein in breast cancer cell lines.
-
Cell Lines: MCF-7 (ERα-positive, wild-type ESR1), CAMA-1 (ERα-positive, wild-type ESR1), or cell lines engineered to express specific ESR1 mutations.
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 24-48 hours. Include fulvestrant as a positive control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ERα protein levels to a loading control such as β-actin or GAPDH.
-
2. Cell Proliferation Assay (Sytox Green)
This assay measures the antiproliferative effect of this compound on breast cancer cell lines.
-
Cell Lines: MCF-7, CAMA-1, or other relevant ER+ breast cancer cell lines.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate the plates for 6-7 days.
-
On the day of analysis, add Sytox Green nucleic acid stain to a final concentration of 100-150 nM.[4]
-
Incubate for 15-30 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation at 488 nm and emission at 523 nm).
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
-
In Vivo Studies
Patient-Derived Xenograft (PDX) Models
PDX models are crucial for evaluating the in vivo efficacy of this compound in a system that more closely recapitulates the heterogeneity of human tumors.[7][8]
-
Animal Models: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice).[9]
-
Protocol:
-
Obtain fresh tumor tissue from patients with ER+ breast cancer under approved protocols.
-
Implant small tumor fragments (approximately 1-2 mm³) orthotopically into the mammary fat pad of the mice.[10] For luminal subtypes, estrogen pellet supplementation may be required.[11]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at desired doses (e.g., 1-10 mg/kg) daily. The control group should receive the vehicle.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ER degradation, immunohistochemistry, or RNA sequencing).
-
Clinical Research Applications and Protocols
This compound has been evaluated in several key clinical trials, including SERENA-1, SERENA-2, and SERENA-6, which have provided a wealth of data on its safety and efficacy in patients with advanced ER+ breast cancer.
SERENA Clinical Trial Program: An Overview
-
SERENA-1 (Phase I): A dose-escalation and expansion study to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents like CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib).[12]
-
SERENA-2 (Phase II): A randomized trial comparing the efficacy and safety of two doses of this compound (75 mg and 150 mg) versus fulvestrant in postmenopausal women with advanced ER+ breast cancer who had progressed on prior endocrine therapy.[13]
-
SERENA-6 (Phase III): A trial designed to evaluate a novel, ctDNA-guided approach where patients on first-line aromatase inhibitor and CDK4/6 inhibitor therapy are switched to this compound upon detection of an ESR1 mutation in their circulating tumor DNA, before radiological progression.[2]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from the SERENA clinical trial program.
Table 1: Progression-Free Survival (PFS) in the SERENA-2 Trial [13]
| Treatment Arm | Overall Population (Median PFS, months) | Patients with ESR1 Mutations (Median PFS, months) |
| This compound (75 mg) | 7.2 | 6.3 |
| This compound (150 mg) | 7.7 | 9.2 |
| Fulvestrant | 3.7 | 2.2 |
Table 2: Efficacy Outcomes in the SERENA-6 Trial (Interim Analysis) [2][11]
| Endpoint | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i | Hazard Ratio (95% CI) |
| Median PFS (months) | 16.0 | 9.2 | 0.44 (0.31-0.60) |
| Time to Deterioration of Global Health Status (months) | 23.0 | 6.4 | 0.53 (0.33-0.82) |
Table 3: Safety Profile of this compound (Common Treatment-Related Adverse Events) [12]
| Adverse Event | This compound Monotherapy (SERENA-1) | This compound + Abemaciclib (SERENA-1) | This compound + Palbociclib (SERENA-1) | This compound + Ribociclib (SERENA-1) |
| Visual Effects | 56% | - | - | - |
| Bradycardia | 44% | - | - | - |
| Fatigue | 26% | - | - | - |
| Nausea | 15% | - | - | - |
| Diarrhea | - | 87.5% | - | - |
| Neutropenia | - | - | 80% | 32.1% (400mg), 53.1% (600mg) |
Note: Data for combination therapies in SERENA-1 are for the 75 mg dose of this compound.
Protocol for Circulating Tumor DNA (ctDNA) Monitoring
The SERENA-6 trial pioneered a ctDNA-guided treatment strategy. This approach can be adapted for clinical research to monitor for the emergence of resistance mutations.
-
Sample Collection: Collect peripheral blood samples from patients at baseline and at regular intervals (e.g., every 8-12 weeks) during treatment.
-
ctDNA Extraction: Isolate cell-free DNA from plasma using a commercially available kit.
-
Next-Generation Sequencing (NGS): Analyze the ctDNA for mutations in key genes associated with endocrine resistance, particularly ESR1. The Guardant360 CDx assay was utilized in the SERENA-6 trial.[14][15]
-
Data Analysis: Identify the emergence of new ESR1 mutations or an increase in the variant allele frequency of existing mutations.
-
Clinical Decision-Making: In a research setting, the detection of an emerging ESR1 mutation could trigger a change in therapy, such as switching from an aromatase inhibitor to this compound, to be evaluated as a strategy to overcome resistance.
Conclusion
This compound is a promising novel endocrine therapy for ER+ metastatic breast cancer. The preclinical and clinical data summarized in these application notes provide a strong rationale for its continued investigation. The detailed protocols and workflows are intended to facilitate further research into the mechanism and application of this compound, with the ultimate goal of improving outcomes for patients with this disease.
References
- 1. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 3. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 9. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. lbbc.org [lbbc.org]
- 12. This compound in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. biospace.com [biospace.com]
- 15. targetedonc.com [targetedonc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Camizestrant Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Camizestrant in cell lines.
Troubleshooting Guides
Issue: My ER+ breast cancer cell line is showing decreased sensitivity to this compound.
This guide provides a step-by-step approach to investigate and potentially overcome acquired resistance to this compound.
1. Confirm Resistance:
-
Experiment: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line compared to the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value indicates the development of resistance.
2. Investigate the Mechanism of Resistance:
-
A. Screen for ESR1 Mutations:
-
Rationale: Mutations in the estrogen receptor alpha gene (ESR1) are a common mechanism of acquired resistance to endocrine therapies.[1][2][3][4]
-
Methodology:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) to analyze the ligand-binding domain (LBD) of the ESR1 gene.
-
Pay close attention to known hotspot mutations such as Y537S, D538G, and F404.[5]
-
-
-
B. Assess Activation of Bypass Signaling Pathways:
-
Rationale: Upregulation of alternative growth factor signaling pathways, particularly the PI3K/AKT/mTOR pathway, can confer resistance to SERDs.[6][7][8]
-
Methodology (Western Blotting):
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins (e.g., p-AKT, p-mTOR, p-S6) and their total protein counterparts.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the activation status of the pathway.
-
-
3. Strategies to Overcome Resistance:
-
A. Combination Therapy with CDK4/6 Inhibitors:
-
Rationale: Combining this compound with CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) has shown to be effective in overcoming resistance, even in models with prior CDK4/6 inhibitor exposure.[6][9][10][11]
-
Experimental Protocol (Synergy Assay):
-
Plate resistant cells in 96-well plates.
-
Treat with a matrix of increasing concentrations of this compound and a CDK4/6 inhibitor.
-
After 72-96 hours, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Calculate synergy scores using the Chou-Talalay method or other appropriate models.
-
-
-
B. Combination Therapy with PI3K/AKT/mTOR Pathway Inhibitors:
-
Rationale: In cells with activated PI3K/AKT/mTOR signaling, co-treatment with inhibitors of this pathway (e.g., alpelisib, everolimus, capivasertib) can restore sensitivity to this compound.[6][10][12][13]
-
Experimental Protocol (Combination Index):
-
Follow the same procedure as the synergy assay, substituting the CDK4/6 inhibitor with a PI3K/AKT/mTOR pathway inhibitor.
-
Determine the combination index (CI) to assess for synergistic, additive, or antagonistic effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a next-generation, oral selective estrogen receptor degrader (SERD) and a complete ER antagonist.[1] It works by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking ER signaling, which is a key driver of growth in ER-positive breast cancer.[6][10][12][13]
Q2: What are the known mechanisms of acquired resistance to this compound in cell lines?
The most well-documented mechanisms of resistance to SERDs like this compound are:
-
Acquisition of ESR1 mutations: These mutations in the ligand-binding domain of the estrogen receptor lead to its constitutive, ligand-independent activation.[1][2][3][4]
-
Upregulation of the PI3K/AKT/mTOR signaling pathway: Activation of this parallel signaling cascade can bypass the need for ER-mediated signaling for cell proliferation and survival.[6][7][8]
Q3: Can this compound overcome resistance to other endocrine therapies like fulvestrant or aromatase inhibitors?
Yes, preclinical studies have shown that this compound has strong antitumor activity in fulvestrant-resistant models and in models with ESR1 mutations that confer resistance to aromatase inhibitors.[6][10][12][13] Clinical trials are also investigating its efficacy in patients who have progressed on prior endocrine therapies.[9][11]
Q4: What combination therapies are being investigated to overcome this compound resistance?
The main combination strategies being explored are:
-
This compound + CDK4/6 inhibitors: This combination has shown promise in preclinical models and is being evaluated in clinical trials like SERENA-1 and SERENA-6.[1][6][9][11]
-
This compound + PI3K/AKT/mTOR inhibitors: Preclinical data supports the use of this combination to address resistance mediated by the PI3K pathway.[6][10][12][13]
-
Triple combination therapy: The combination of this compound with both a CDK4/6 inhibitor and a PI3K/AKT/mTOR inhibitor has shown even greater antitumor activity in some preclinical models.[6][10]
Q5: How can I detect the emergence of ESR1 mutations in my cell line culture?
The emergence of ESR1 mutations can be monitored by periodically sequencing the ESR1 gene from your cell line population. A more sensitive method, particularly for detecting low-frequency mutations, is the use of digital droplet PCR (ddPCR) with probes specific for known hotspot mutations. In a clinical setting, circulating tumor DNA (ctDNA) from blood samples is being used to detect these mutations before clinical progression.[1][4][14]
Data Presentation
Table 1: Efficacy of this compound in Sensitive and Resistant Preclinical Models
| Model | ESR1 Status | Resistance Mechanism | This compound Activity | Reference |
| MCF7 | Wild-type | - | Significant antiproliferation | [6][10] |
| T47D | Wild-type | - | Significant antiproliferation | [7] |
| ESR1m Cell Lines | Mutant | Ligand-independent ER activation | Significant antiproliferation | [6][10] |
| Fulvestrant-Resistant PDX | Wild-type & Mutant | - | Strong antitumor activity | [6][10][12][13] |
| CDK4/6i-Resistant Models | - | Upregulation of bypass pathways | Active as monotherapy and in combination | [6][10] |
Table 2: Overview of Key Combination Therapies to Overcome this compound Resistance
| Combination Agent | Target | Rationale | Key Findings | Reference |
| Palbociclib, Abemaciclib, Ribociclib | CDK4/6 | Overcome cell cycle dysregulation | Synergistic antitumor activity in preclinical models; promising clinical data | [6][9][10][11] |
| Alpelisib | PI3Kα | Inhibit PI3K/AKT/mTOR pathway | Increased antitumor activity, independent of PI3K pathway mutation status | [6][10] |
| Everolimus | mTOR | Inhibit PI3K/AKT/mTOR pathway | Enhanced antitumor effect in combination | [6][10] |
| Capivasertib | AKT | Inhibit PI3K/AKT/mTOR pathway | Increased antitumor activity in triple combination | [6][10] |
Visualizations
References
- 1. xtalks.com [xtalks.com]
- 2. m.youtube.com [m.youtube.com]
- 3. First-Line this compound for Emerging ESR1-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Combination Shows Potential in Treating Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Collection - Data from The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - Cancer Research - Figshare [aacr.figshare.com]
- 13. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound demonstrated highly statistically significant and clinically meaningful improvement in progression-free survival in 1st-line advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
Camizestrant Preclinical Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guides regarding the off-target effects of Camizestrant (AZD9833) observed in preclinical models. The information is presented in a question-and-answer format to directly address potential user queries during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound observed in preclinical and clinical studies?
A1: Based on available data, the most noted potential off-target effects of this compound are related to cardiovascular and ocular systems. Clinical studies have reported treatment-related bradycardia (a slower than normal heart rate), and to a lesser extent, QTc prolongation (a measure of delayed ventricular repolarization). Additionally, visual disturbances, such as photopsia, have been observed. These effects are considered likely to be off-target, as the primary target of this compound, the estrogen receptor (ER), is not expressed in the cardiac conducting system or the cornea.[1] Preclinical data supports a reversible, pharmacological effect of this compound on retinal responses, which is consistent with the clinical visual effects and suggests these are not due to structural changes.
Q2: Has this compound been screened against a panel of kinases or other receptors to determine its selectivity?
A2: While detailed, quantitative results from comprehensive off-target screening panels for this compound are not extensively published in peer-reviewed literature, a preclinical characterization abstract has stated that in vitro safety assays suggested a low potential for off-target toxicity.[2] This implies that such screening has been conducted as part of the standard preclinical safety evaluation. However, specific data on binding affinities or inhibitory concentrations against a wide range of kinases, GPCRs, ion channels, and other enzymes are not publicly available at this time.
Q3: What is the known on-target activity of this compound against the estrogen receptor?
A3: this compound is a potent and selective estrogen receptor degrader (SERD).[3][4] It demonstrates robust degradation of the ERα protein in preclinical models of ER-positive breast cancer.[2][5][6] This on-target activity is the basis of its therapeutic effect. The high potency against ERα underscores the importance of understanding any potential off-target activities to fully characterize its safety profile. This compound has shown anti-cancer activity in a range of preclinical models, including those with ER-activating mutations.[7][8][9]
Troubleshooting Guides
Cardiovascular Effects
Issue: I am observing bradycardia or changes in cardiac parameters in my animal models treated with this compound.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed cardiac effects are dose-dependent. A clear dose-response relationship can help to establish a causal link to this compound administration.
-
ECG Monitoring: If not already part of the protocol, implement electrocardiogram (ECG) monitoring to precisely quantify changes in heart rate and screen for other potential effects such as alterations in PR, QRS, and QT intervals.
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Control Groups: Ensure that appropriate vehicle control groups are included to rule out any effects of the formulation or experimental procedures.
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Comparison with Known Cardiotoxic Agents: As a positive control, consider including a compound with a known effect on heart rate to validate the sensitivity of the experimental model.
Ocular Effects
Issue: My in vivo study subjects are showing signs of visual impairment after this compound administration.
Troubleshooting Steps:
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Specialized Ophthalmic Examination: Conduct detailed ophthalmological examinations, including slit-lamp examination, fundoscopy, and electroretinography (ERG), to characterize the nature of the visual disturbance. Preclinical findings suggest a functional and reversible effect on the retina.
-
Behavioral Tests: Utilize behavioral tests that are sensitive to visual function to quantify the extent of any impairment.
-
Histopathology: At the termination of the study, perform a thorough histopathological examination of the eyes to assess for any structural changes, although preclinical data thus far suggests an absence of such changes.
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Reversibility Assessment: If the study design allows, include a recovery period after cessation of this compound treatment to determine if the observed ocular effects are reversible.
Quantitative Data Summary
Due to the limited availability of specific quantitative preclinical off-target data in the public domain, the following tables are presented as illustrative examples of how such data would be structured.
Table 1: Illustrative Example of Off-Target Kinase Profiling for this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Kinase A | >10,000 | <10% |
| Kinase B | >10,000 | <5% |
| Kinase C | 8,500 | 15% |
| ... | ... | ... |
| This table is a hypothetical representation. Specific data for this compound is not publicly available. |
Table 2: Summary of Preclinical In Vivo Cardiovascular Findings (Hypothetical Data)
| Species | Dose Level (mg/kg/day) | Change in Heart Rate (bpm) | Change in QTc Interval (ms) |
| Rat | 10 | -15 ± 5 | +5 ± 2 |
| 30 | -35 ± 8 | +12 ± 4 | |
| 100 | -60 ± 12 | +25 ± 6 | |
| Dog | 5 | -10 ± 4 | +8 ± 3 |
| 15 | -25 ± 6 | +18 ± 5 | |
| 50 | -45 ± 9 | +32 ± 7 | |
| This table is a hypothetical representation based on clinical observations. Specific preclinical data is not publicly available. |
Experimental Protocols
Protocol 1: In Vitro hERG Channel Assay
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a common off-target effect associated with QTc prolongation.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Assay Format: Automated patch-clamp electrophysiology.
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Procedure:
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Cells are cultured to an appropriate confluency and harvested.
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A whole-cell patch-clamp configuration is established.
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A voltage protocol is applied to elicit hERG channel currents.
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Baseline currents are recorded.
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This compound is perfused at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
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The effect on the hERG current is recorded at each concentration.
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A known hERG channel blocker (e.g., E-4031) is used as a positive control.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.
Protocol 2: In Vivo Cardiovascular Assessment in a Non-Rodent Model (e.g., Beagle Dog)
Objective: To evaluate the effects of this compound on cardiovascular parameters in a conscious, telemetered non-rodent model.
Methodology:
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Animal Model: Male and female beagle dogs implanted with telemetry devices for continuous monitoring of ECG, blood pressure, and heart rate.
-
Dosing: this compound is administered orally once daily for a specified duration (e.g., 7 days). A range of doses, including a low, mid, and high dose, are evaluated. A vehicle control group is included.
-
Data Collection:
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Continuous recording of ECG, blood pressure, and heart rate before, during, and after the treatment period.
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Blood samples are collected at specified time points for pharmacokinetic analysis to correlate drug exposure with any observed effects.
-
-
Data Analysis:
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Analysis of changes from baseline in heart rate, blood pressure, and ECG intervals (PR, QRS, QT, and corrected QT - QTc).
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Statistical comparison between treated and control groups.
-
Visualizations
Caption: Workflow for Investigating this compound's Off-Target Effects.
Caption: On-Target Signaling Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]
- 8. oncozine.com [oncozine.com]
- 9. This compound significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
Optimizing Camizestrant concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Camizestrant in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). Its primary mechanism of action involves both antagonizing and degrading the estrogen receptor alpha (ERα).[1] By binding to ERα, this compound induces a conformational change that marks the receptor for proteasomal degradation, thereby reducing the total cellular levels of ERα.[2] This dual action effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[2]
Q2: In which cancer cell lines is this compound effective?
A2: this compound has demonstrated significant anti-proliferative activity in various estrogen receptor-positive (ER+) breast cancer cell lines, including those with both wild-type (wt) and mutant ESR1 genes. Commonly used and responsive cell lines include MCF-7 (ESR1 wt), T47D (ESR1 wt), and CAMA-1 (ESR1 wt).[3] It has also shown efficacy in models with ESR1 mutations, such as Y537S and D538G, which are common mechanisms of resistance to endocrine therapies.[1]
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: For initial screening and dose-response studies, a 10-point concentration range is often employed. A common starting point for mechanistic studies, such as Western blotting for ERα degradation or qPCR for downstream target gene expression, is 100 nM.[3] For cell viability and proliferation assays, a broader range is recommended to determine the IC50 value, typically from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM).
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guides
Issue 1: Suboptimal ERα Degradation Observed in Western Blot
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Increase the concentration of this compound. While 100 nM is a common starting point, some cell lines may require higher concentrations for maximal degradation. Perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM) to determine the optimal concentration. |
| Short Incubation Time | Extend the incubation time. ERα degradation is a time-dependent process. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for your cell line. |
| Low Protein Loading | Ensure sufficient total protein is loaded onto the gel. Quantify your protein lysates and aim to load between 20-40 µg per lane. |
| Poor Antibody Quality | Use a validated antibody specific for ERα. Check the antibody datasheet for recommended dilutions and blocking conditions. Consider testing a different ERα antibody if issues persist. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane after transfer. Optimize transfer conditions (time, voltage) for your specific gel and membrane setup. |
Issue 2: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells. Variations in cell number at the start of the experiment can lead to significant differences in viability readouts. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
| Incomplete Drug Dissolution | Ensure this compound is fully dissolved in DMSO before diluting in culture medium. Vortex the stock solution and the final dilutions thoroughly. |
| Suboptimal Incubation Time | The duration of the assay should be sufficient to observe a significant effect on cell proliferation. For many breast cancer cell lines, a 72-hour incubation period is a good starting point. |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS). If you suspect this, consider using an alternative assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or live/dead cell staining. |
Data Presentation
Table 1: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ESR1 Status | Assay Type | Incubation Time | IC50 / Effective Concentration | Reference |
| MCF-7 | Wild-type | Proliferation | 7 days | Potent inhibition observed | |
| CAMA-1 | Wild-type | Proliferation | 7 days | Potent inhibition observed | |
| T47D | Wild-type | Not specified | Not specified | Data not readily available | |
| ZR-75-1 | Wild-type | Not specified | Not specified | Data not readily available | |
| MCF-7 Y537S | Mutant | Proliferation | 6 days | Equivalent to wild-type |
Note: Specific IC50 values for this compound are not consistently reported in a comparative manner in the public literature. Researchers should determine these values empirically for their specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7, CAMA-1) in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: qPCR for ER Downstream Target Gene Expression
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Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: this compound's dual mechanism of action on the estrogen receptor signaling pathway.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Camizestrant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camizestrant (AZD9833). The information is designed to address potential inconsistencies in experimental results and offer insights into best practices for its use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational, orally bioavailable, next-generation selective estrogen receptor degrader (SERD).[1][2] It functions through a dual mechanism: it acts as a complete antagonist of the estrogen receptor (ER), blocking ER-mediated signaling, and it induces a conformational change in the ER protein, targeting it for proteasomal degradation.[1] This dual action is intended to provide a more profound and durable inhibition of the estrogen signaling pathways that drive the growth of the majority of breast cancers.[1]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with both wild-type (ESR1wt) and mutant (ESR1m) estrogen receptors.[3][4] It has shown significant antiproliferation activity in breast cancer cell lines and patient-derived xenograft (PDX) models.[3][4] Notably, it has also shown strong antitumor activity in models resistant to fulvestrant.[4]
Q3: What are the key clinical findings for this compound?
A3: Clinical trials have shown promising results for this compound. The Phase II SERENA-2 trial demonstrated its superiority over fulvestrant, showing a statistically significant and clinically meaningful improvement in progression-free survival (PFS) in patients with pre-treated ER+/HER2- advanced breast cancer.[1] The benefit was particularly pronounced in patients with tumors harboring activating mutations in the ESR1 gene.[1] The Phase III SERENA-6 trial showed that a this compound combination reduced the risk of disease progression or death by 56% compared to the standard of care in a similar patient population with emergent ESR1 mutations.[5]
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[6] In solvent, it should be stored at -80°C for up to one year.[6] For cell-based experiments, it is common to prepare a concentrated stock solution in DMSO, which should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Inconsistent Results
Variability in experimental outcomes can arise from a number of factors. This section provides guidance on potential sources of inconsistency when working with this compound.
Issue 1: Lower than expected potency or efficacy in vitro.
Potential Causes & Solutions:
-
Cell Line Authenticity and Passage Number:
-
Recommendation: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Reagent Quality and Preparation:
-
Assay Conditions:
-
Recommendation: Optimize cell seeding density to ensure logarithmic growth throughout the experiment. The duration of treatment can also be critical; for ER degradation, treatments of 48 hours have been reported.[8]
-
Issue 2: Discrepancies in ER degradation levels.
Potential Causes & Solutions:
-
Western Blotting Technique:
-
Recommendation: Ensure complete protein extraction and use appropriate loading controls. The rate of ER degradation can be rapid, with a significant reduction in ER half-life observed within hours.[8] Time-course experiments are recommended to capture the dynamics of degradation.
-
-
Cellular Context:
-
Recommendation: The efficiency of proteasomal degradation can vary between cell lines. Consider the baseline expression of ER and the components of the ubiquitin-proteasome system in your model.
-
Issue 3: Inconsistent anti-tumor response in vivo (Xenograft models).
Potential Causes & Solutions:
-
Drug Formulation and Administration:
-
Tumor Model Variability:
-
Recommendation: The genetic background of the host animal and the specific characteristics of the implanted tumor cells or PDX model can influence response. Ensure tumors are of a consistent size at the start of treatment.
-
-
Pharmacokinetics:
-
Recommendation: The timing of sample collection for pharmacokinetic analysis is important. The median time to maximum concentration (tmax) for this compound is approximately 4 hours post-dose.[9]
-
Data Summary Tables
Table 1: Preclinical Efficacy of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ER Status | Reported Effect of this compound | Reference |
| MCF-7 | Wild-type | Potent ERα degradation, comparable to fulvestrant | [7][8] |
| CAMA-1 | Wild-type | Potent ERα degradation, comparable to fulvestrant | [7][8] |
Table 2: Key Clinical Trial Results for this compound
| Trial Name | Phase | Comparison | Key Finding | Reference |
| SERENA-2 | II | This compound vs. Fulvestrant | Statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) with this compound. | [1][10] |
| SERENA-6 | III | This compound + CDK4/6i vs. AI + CDK4/6i | 56% reduction in risk of disease progression or death with the this compound combination in patients with emergent ESR1 mutations. | [5] |
| CAMBRIA-1 | III | This compound vs. Standard Endocrine Therapy | Ongoing trial evaluating this compound after 2-5 years of standard adjuvant endocrine therapy. | [11] |
| CAMBRIA-2 | III | This compound vs. Standard Endocrine Therapy | Ongoing trial evaluating upfront adjuvant this compound. | [11][12][13] |
Experimental Protocols & Visualizations
Protocol: In Vitro Estrogen Receptor Degradation Assay
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate growth medium and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24, 48 hours). A positive control such as fulvestrant can be included.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ERα.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway: this compound Mechanism of Action
This compound acts on the estrogen receptor, which, when activated by estrogen, translocates to the nucleus and promotes the transcription of genes involved in cell proliferation. This compound both blocks this activation and targets the receptor for degradation, thereby inhibiting downstream signaling pathways like the CDK4/6 and PI3K/AKT/mTOR pathways that are crucial for ER+ breast cancer survival.[3]
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. CAMBRIA-1 & CAMBRIA-2 phase III trials: this compound versus standard endocrine therapy in ER+/HER2- early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. An Adjuvant Endocrine-based Therapy Study of this compound (AZD9833) in ER+/HER2- Early Breast Cancer (CAMBRIA-2) [astrazenecaclinicaltrials.com]
Welcome to the technical support resource for researchers utilizing camizestrant in mouse models. This center provides essential information, troubleshooting guides, and frequently asked questions to facilitate the smooth execution of your in vivo studies and help manage any potential adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation, oral selective estrogen receptor degrader (SERD). Its primary mechanism involves binding to the estrogen receptor (ER), which leads to the degradation of the receptor protein. This action blocks ER-mediated signaling pathways that are crucial for the growth and proliferation of ER-positive cancer cells.[1][2][3]
Q2: In which mouse models has this compound been evaluated preclinically?
A2: this compound has been assessed in various preclinical models, most notably in patient-derived xenograft (PDX) models of ER-positive breast cancer.[1] These studies have demonstrated its robust anti-tumor activity in both wild-type and mutant ESR1 tumors.
Q3: What are the known adverse events associated with this compound in clinical trials?
A3: In human clinical trials, this compound has been generally well-tolerated. The most commonly reported treatment-related adverse events are typically mild to moderate and include photopsia (visual disturbances like flashes of light), bradycardia (slow heart rate), fatigue, and gastrointestinal issues such as nausea.[4][5][6] It is important to note that the direct translation of these side effects to mouse models is not always straightforward and requires careful monitoring.
Q4: Are there any specific mouse strains that are more susceptible to this compound-related adverse events?
A4: Currently, there is no publicly available data to suggest that specific mouse strains are more susceptible to this compound-related adverse events. However, it is best practice to consider the baseline physiology and health status of the chosen strain. Immunocompromised strains, often used for xenograft studies, may require more intensive monitoring.
Troubleshooting Guides for Adverse Events in Mouse Models
While preclinical studies have not extensively reported adverse events, researchers should be prepared to monitor for and manage potential side effects based on the drug's mechanism and clinical observations.
Weight Loss and Dehydration
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Potential Cause: Decreased appetite or gastrointestinal discomfort, which are potential side effects of endocrine therapies.
-
Monitoring Protocol:
-
Record body weight at least twice weekly.
-
Perform daily visual assessments for signs of dehydration (e.g., sunken flanks, ruffled fur, reduced skin turgor).
-
Monitor food and water intake.
-
-
Mitigation Strategies:
-
Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids).
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Offer palatable, high-calorie food supplements.
-
If significant weight loss (>15-20% of baseline) occurs, consider dose reduction or temporary cessation of treatment in consultation with the institutional animal care and use committee (IACUC).
-
Lethargy and Reduced Activity
-
Potential Cause: General malaise or fatigue, as reported in clinical trials.
-
Monitoring Protocol:
-
Utilize a body condition scoring (BCS) system twice weekly.
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Observe spontaneous activity levels in the cage.
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Consider a formal activity assessment if concerns arise (e.g., open field test).
-
-
Mitigation Strategies:
-
Ensure easy access to food and water.
-
Provide environmental enrichment to encourage natural behaviors.
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If severe lethargy is observed, consult with a veterinarian.
-
Ocular Abnormalities
-
Potential Cause: Based on the clinical side effect of photopsia. The underlying mechanism in mice is not yet characterized.
-
Monitoring Protocol:
-
Perform regular visual inspections of the eyes for any gross abnormalities (e.g., cloudiness, discharge, swelling).
-
For more detailed assessment, a baseline and periodic ophthalmic examination by a trained individual or veterinary ophthalmologist is recommended.
-
-
Mitigation Strategies:
-
Document any observed changes and consult with a veterinarian.
-
Ensure the housing environment has appropriate lighting conditions to avoid excessive brightness.
-
Cardiovascular Effects (Bradycardia)
-
Potential Cause: Bradycardia has been observed in clinical trials.
-
Monitoring Protocol:
-
Measure heart rate using non-invasive methods (e.g., tail-cuff system) at baseline and periodically throughout the study.
-
For continuous monitoring in specific studies, telemetry implants can be considered.
-
-
Mitigation Strategies:
-
Establish baseline cardiovascular parameters before starting treatment.
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If a significant and sustained decrease in heart rate is observed, a dose adjustment may be necessary.
-
Quantitative Data Summary
The following table summarizes the incidence of key adverse events observed in human clinical trials of this compound, which may inform monitoring strategies in preclinical models. Data specific to mouse models is limited in the public domain.
| Adverse Event | Dose Level | Incidence in Clinical Trials (%) | Severity (Grade 1-2) (%) |
| Photopsia | 75mg | 12.2 | 12.2 |
| 150mg | 24.7 | 24.7 | |
| 300mg | 35.0 | 35.0 | |
| Bradycardia | 75mg | 5.4 | 5.4 |
| 150mg | 26.0 | 26.0 | |
| 300mg | 40.0 | 40.0 |
Data sourced from AstraZeneca clinical trial press release, December 2022.[5]
Experimental Protocols
Protocol 1: Body Condition Scoring (BCS) in Mice
-
Purpose: To provide a semi-quantitative assessment of the mouse's overall health and nutritional status.
-
Procedure:
-
Gently restrain the mouse.
-
Palpate the lumbar vertebrae and pelvic bones.
-
Assign a score from 1 to 5 based on the prominence of the bones and the degree of muscle and fat cover, following established institutional guidelines.
-
-
Frequency: Twice weekly.
Protocol 2: Non-Invasive Heart Rate Measurement
-
Purpose: To monitor for potential bradycardia.
-
Equipment: A non-invasive tail-cuff system for measuring blood pressure and heart rate in rodents.
-
Procedure:
-
Acclimatize the mouse to the restraining device for several days prior to the first measurement.
-
Place the mouse in the restrainer and attach the tail cuff.
-
Follow the manufacturer's instructions to obtain stable heart rate readings.
-
Record the average of at least three consecutive stable readings.
-
-
Frequency: Baseline (pre-treatment) and then weekly or bi-weekly.
Visualizations
References
- 1. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 5. This compound significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 6. clinicaloptions.com [clinicaloptions.com]
Technical Support Center: Camizestrant and Palbociclib Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Camizestrant and Palbociclib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving the combination of this compound and Palbociclib.
Issue 1: Higher than Expected Cell Viability or Lack of Synergistic Effect
-
Question: Our in vitro cell viability assays (e.g., MTT, CellTiter-Glo®) show minimal or no synergistic effect when combining this compound and Palbociclib in ER-positive breast cancer cell lines (e.g., MCF-7, T47D). What are the potential causes and solutions?
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Drug Concentrations: The concentrations of one or both drugs may not be in the optimal range to observe synergy.
-
Recommendation: Perform dose-response matrices for both drugs individually to determine their respective IC50 values in your specific cell line and experimental conditions. Based on these, design a synergy experiment with a range of concentrations around the IC50 values for both drugs.
-
-
Incorrect Dosing Schedule: The timing and sequence of drug administration can influence the outcome.
-
Recommendation: In preclinical models, this compound has been shown to be effective as a continuous daily dose, while Palbociclib is often administered for 21 days followed by a 7-day break in clinical settings.[1][2][3] For in vitro studies, consider concurrent administration or sequential dosing (e.g., pre-treatment with one agent for a specific duration before adding the second).
-
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to one or both agents.
-
Recommendation: Verify the expression of key proteins like Estrogen Receptor (ER), Retinoblastoma (Rb), and Cyclin D1 in your cell lines.[4] Loss or low expression of ER or Rb can confer resistance to this compound and Palbociclib, respectively. Consider testing the combination in cell lines known to be sensitive to both endocrine therapy and CDK4/6 inhibition.
-
-
Experimental Assay Limitations: The chosen viability assay may not be sensitive enough to detect subtle synergistic effects.
-
Recommendation: Complement viability assays with mechanistic assays such as cell cycle analysis (by flow cytometry) or Western blotting for downstream markers (e.g., p-Rb, ER levels) to confirm target engagement.
-
-
Issue 2: Difficulty in Establishing Palbociclib-Resistant Cell Lines
-
Question: We are trying to generate Palbociclib-resistant cell lines to study resistance mechanisms, but the cells are not surviving the long-term drug exposure. What is a reliable method for establishing these lines?
-
Answer: Establishing drug-resistant cell lines requires a gradual dose-escalation approach over a prolonged period.
-
Protocol Outline:
-
Start by treating the parental cell line (e.g., MCF-7) with a low concentration of Palbociclib (e.g., below the IC50).
-
Continuously culture the cells in the presence of the drug, monitoring for the recovery of a proliferating population.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of Palbociclib.
-
Repeat this process of dose escalation and recovery over several months.[5]
-
Periodically verify the resistance phenotype by comparing the IC50 of the resistant subline to the parental line.
-
-
Issue 3: Inconsistent Western Blot Results for Downstream Markers
-
Question: We are observing variability in the downregulation of p-Rb and ERα in our Western blot experiments after treating with Palbociclib and this compound. How can we improve the consistency of our results?
-
Possible Causes & Troubleshooting Steps:
-
Timing of Lysate Collection: The kinetics of protein degradation and dephosphorylation can be transient.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the maximal effect of each drug and the combination on your target proteins.
-
-
Antibody Quality: The primary antibodies for p-Rb and ERα may not be specific or sensitive enough.
-
Recommendation: Validate your antibodies using positive and negative controls. Ensure you are using an antibody specific to the phosphorylated form of Rb.
-
-
Loading Controls: Inconsistent protein loading can lead to misinterpretation of the results.
-
Recommendation: Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and Palbociclib?
A1:
-
This compound is a next-generation oral selective estrogen receptor degrader (SERD) and a complete ER antagonist.[6][7] It binds to the estrogen receptor, inducing its degradation and thereby blocking ER-mediated signaling pathways that drive the growth of ER-positive breast cancer cells.[8]
-
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, leading to a halt in cell proliferation.[4][9]
Q2: What is the rationale for combining this compound and Palbociclib?
A2: The combination of this compound and Palbociclib targets two key signaling pathways in ER-positive breast cancer: the ER signaling pathway and the cell cycle progression pathway.[10] By simultaneously blocking estrogen-driven growth with this compound and inducing cell cycle arrest with Palbociclib, the combination therapy can achieve a more potent and durable anti-tumor effect and potentially overcome resistance to single-agent endocrine therapy.[10]
Q3: What are the most common adverse events observed with the this compound and Palbociclib combination in clinical trials?
A3: In the SERENA-1 clinical trial, the most common treatment-emergent adverse event of any grade for the combination of this compound (at various doses) and Palbociclib was neutropenia.[6][11] The safety profile of the combination was generally consistent with the known profiles of each individual drug.[6][12]
Q4: Have any drug-drug interactions been observed between this compound and Palbociclib?
A4: Clinical data from the SERENA-1 trial have shown no clinically meaningful drug-drug interactions between this compound and Palbociclib.[6][7][11][13][14][15]
Q5: What are known mechanisms of resistance to Palbociclib?
A5: Resistance to Palbociclib can arise through various mechanisms, including:
-
Loss or inactivation of the Retinoblastoma (Rb) protein.[16]
-
Upregulation of other cell cycle proteins, such as Cyclin E, which can drive cell cycle progression independently of CDK4/6.
-
Activation of alternative signaling pathways like the PI3K/AKT/mTOR pathway.[17]
-
Amplification of the CDK6 gene.[16]
Data Presentation
Table 1: Summary of Efficacy Data from the SERENA-1 Trial (this compound + Palbociclib Arm)
| Endpoint | This compound + Palbociclib |
| Objective Response Rate (ORR) | 9.7% |
| Clinical Benefit Rate (CBR) | 43.6% |
| Median Progression-Free Survival (PFS) | 4.6 months |
Data from a heavily pretreated patient population with ER+, HER2- advanced breast cancer.[12]
Table 2: Common Treatment-Emergent Adverse Events (Any Grade) with this compound + Palbociclib (SERENA-1 Trial)
| Adverse Event | This compound 75mg + Palbociclib | This compound 150mg + Palbociclib | This compound 300mg + Palbociclib |
| Neutropenia | 80.0% | 83.3% | 75.9% |
Data represents the percentage of patients experiencing the adverse event.[6][11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, Palbociclib, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy can be assessed using software like CompuSyn.
Protocol 2: Western Blotting for ERα and p-Rb
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound and/or Palbociclib for the desired time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ERα, p-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
Mandatory Visualizations
Caption: Mechanism of action of this compound and Palbociclib in ER+ breast cancer cells.
Caption: General experimental workflow for in vitro testing of this compound and Palbociclib.
Caption: Troubleshooting logic for addressing a lack of synergy in combination therapy experiments.
References
- 1. SERENA-4: A phase 3 comparison of AZD9833 (this compound) plus palbociclib, versus anastrozole plus palbociclib, for patients with ER-positive, HER2-negative advanced breast cancer who have not previously received systemic treatment for advanced disease. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2− Advanced Breast Cancer: Results from SERENA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fondazionebonadonna.org [fondazionebonadonna.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1. [repository.cam.ac.uk]
- 16. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Camizestrant-Induced Cardiotoxicity in Lab Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Camizestrant-induced cardiotoxicity in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiotoxic effect observed with this compound in preclinical and clinical studies?
A1: The primary cardiotoxic effect reported is a dose-dependent sinus bradycardia. In the Phase I SERENA-1 trial, treatment-related bradycardia was observed at various doses of this compound. Additionally, QT prolongation has been noted as a potential risk.
Q2: What is the likely mechanism of this compound-induced bradycardia?
A2: The exact mechanism is still under investigation. However, since the cardiac conducting system has minimal to no estrogen receptor (ER) expression, the bradycardia is likely due to off-target effects. A plausible hypothesis is the modulation of key ion channels in cardiac pacemaker cells, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the "funny" current (If), or L-type calcium channels (ICa,L).
Q3: My in vitro cardiomyocyte assay shows a decreased beat rate after this compound application. How can I confirm the mechanism?
A3: To investigate the mechanism of the observed bradycardia in your cardiomyocyte model, you should perform patch-clamp electrophysiology to measure the activity of key ion channels. Specifically, focus on:
-
The "funny" current (If): A reduction in this current is a classic cause of bradycardia.
-
L-type calcium current (ICa,L): Inhibition of this current can slow the depolarization of pacemaker cells.
-
Delayed rectifier potassium currents (IKr and IKs): While primarily associated with repolarization and QT interval, effects on these currents should also be assessed.
Q4: Are there any known mitigating agents for this compound-induced bradycardia in a lab setting?
A4: Currently, there are no specifically approved mitigating agents for this compound-induced cardiotoxicity. However, based on the presumed mechanisms, you could investigate the following in your in vitro models:
-
If Channel Activators: Compounds like ivabradine could be used to see if they counteract the bradycardic effect.
-
Beta-Adrenergic Agonists: Isoproterenol can be used to stimulate the beta-adrenergic pathway, which is known to increase heart rate.
Q5: What cell models are most appropriate for studying this compound's cardiotoxic effects?
A5: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the most clinically relevant in vitro model. They express the appropriate human ion channels and can form spontaneously beating syncytia, allowing for the assessment of electrophysiological and contractile parameters.
Troubleshooting Guides
Issue 1: Inconsistent Bradycardia Response in hiPSC-CMs
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different hiPSC-CM lines can have varying expression levels of ion channels. Characterize the baseline electrophysiological properties of your chosen cell line. |
| Maturity of Cardiomyocytes | Immature hiPSC-CMs may have different electrophysiological properties. Ensure consistent differentiation and maturation protocols. Assess for markers of maturity. |
| Assay Conditions | Temperature, pH, and media composition can affect cardiomyocyte beat rate. Maintain strict environmental control during experiments. |
| Compound Stability | Ensure the stability and solubility of this compound in your culture medium over the time course of the experiment. |
Issue 2: Difficulty in Interpreting Electrophysiology Data
| Potential Cause | Troubleshooting Step |
| Poor Seal in Patch-Clamp | Optimize your patch-clamping technique to achieve a high-resistance seal (GΩ range) for accurate current measurements. |
| Voltage-Clamp Protocol | Use appropriate voltage protocols to isolate the specific ion channel of interest (e.g., a hyperpolarizing step for If). |
| Rundown of Currents | Some ion channels can exhibit "rundown" (a decrease in current over time) during whole-cell patch-clamp. Use perforated patch-clamp or include a known standard in each experiment to account for this. |
| Data Analysis | Ensure you are using appropriate software and analysis techniques to measure current density, activation/inactivation kinetics, and dose-response relationships. |
Quantitative Data Summary
Table 1: Incidence of Bradycardia in the SERENA-1 Trial (Monotherapy)
| This compound Dose | Incidence of Bradycardia |
| 75 mg | 5.4% |
| 150 mg | 26.0% |
| 300 mg | 40.0% |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cardiomyocyte Beat Rate using Microelectrode Array (MEA)
-
Cell Plating: Plate hiPSC-CMs on fibronectin-coated MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer.
-
Culture and Equilibration: Culture the cells for 7-10 days to allow for maturation and stable electrophysiological activity. Equilibrate the MEA plate in the recording device at 37°C and 5% CO2.
-
Baseline Recording: Record the baseline beat rate and field potential duration for at least 10 minutes.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Post-Dose Recording: Record the beat rate and field potential duration at multiple time points (e.g., 30 minutes, 1 hour, 24 hours) after compound addition.
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on the cardiomyocyte beat rate.
Protocol 2: Patch-Clamp Electrophysiology for If Current
-
Cell Preparation: Isolate single hiPSC-CMs from a confluent culture.
-
Patch-Clamp Setup: Use a whole-cell or perforated patch-clamp configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -40 mV. Apply hyperpolarizing voltage steps from -50 mV to -120 mV in 10 mV increments.
-
Current Recording: Record the resulting inward "funny" current (If).
-
This compound Application: Perfuse the cell with a solution containing this compound and repeat the voltage protocol.
-
Data Analysis: Measure the change in If current amplitude and kinetics in the presence of this compound.
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced bradycardia.
Caption: Experimental workflow for MEA-based assessment of cardiotoxicity.
Caption: Workflow for patch-clamp analysis of ion channel modulation.
Validation & Comparative
Camizestrant vs. Fulvestrant in ESR1-Mutant Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of activating mutations in the estrogen receptor 1 gene (ESR1) is a critical mechanism of acquired resistance to endocrine therapies in patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a detailed, data-driven comparison of camizestrant, a next-generation oral selective estrogen receptor degrader (SERD), and fulvestrant, the current standard-of-care SERD, in the context of ESR1-mutant breast cancer. We will delve into clinical efficacy data, preclinical evidence, mechanisms of action, and experimental protocols to offer a comprehensive resource for the scientific community.
Mechanism of Action and Signaling Pathway
Both this compound and fulvestrant are selective estrogen receptor degraders that function by binding to the estrogen receptor (ERα), leading to its degradation and thereby blocking downstream signaling that promotes tumor growth.[1][2] However, their distinct chemical structures and properties result in differences in their efficacy, particularly in the presence of ESR1 mutations.
ESR1 mutations, often located in the ligand-binding domain, lead to constitutive, ligand-independent activation of the estrogen receptor.[3] This renders therapies that only block estrogen binding, such as aromatase inhibitors, less effective. SERDs, by degrading the receptor itself, offer a more direct approach to inhibiting this constitutive activity.
This compound is a potent, oral ngSERD and a complete ERα antagonist.[1][4] Preclinical studies have shown that it effectively degrades both wild-type and mutant ERα.[5][6] Fulvestrant, administered intramuscularly, also degrades ERα but may have limitations in achieving sufficient drug exposure to effectively target mutant receptors.[7] Furthermore, acquired resistance to fulvestrant has been associated with the emergence of secondary mutations in ESR1, such as at the F404 residue, which can disrupt fulvestrant binding.[8][9][10]
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. gbcc.kr [gbcc.kr]
- 4. oncozine.com [oncozine.com]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
A Head-to-Head Comparison of Oral SERDs: Camizestrant, Elacestrant, and Giredestrant in ER-Positive Breast Cancer Research
A new generation of oral Selective Estrogen Receptor Degraders (SERDs) is redefining the therapeutic landscape for estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed comparison of three prominent investigational and recently approved oral SERDs: camizestrant (AZD9833), elacestrant (ORSERDU®), and giredestrant (GDC-9545). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Path with Distinct Potency
All three oral SERDs share a primary mechanism of action: they bind to the estrogen receptor (ER), inducing a conformational change that leads to its proteasome-mediated degradation.[1][2][3] This dual action of antagonism and degradation effectively shuts down ER signaling, a key driver of proliferation in ER+ breast cancer cells.[3][4][5] This mechanism is effective against both wild-type and mutant forms of the estrogen receptor 1 gene (ESR1), a common driver of resistance to traditional endocrine therapies.[4][5][6]
While their core mechanism is similar, preclinical studies suggest differences in potency. One study highlighted that giredestrant is more potent than fulvestrant, this compound, amcenestrant, and elacestrant in cellular viability assays across three ER-positive breast cancer cell lines (MCF-7, CAMA-1, and HCC1500).[7]
Preclinical Performance: A Comparative Look at In Vitro and In Vivo Activity
Preclinical studies provide a foundational understanding of the efficacy and potency of these compounds. The following tables summarize key quantitative data from in vitro cell proliferation and degradation assays, as well as in vivo tumor growth inhibition studies.
In Vitro Activity: Potency in Degrading ER and Inhibiting Cell Growth
| Compound | Cell Line | Assay Type | Metric | Value | Citation |
| This compound | MCF7 (ESR1 wt) | Cell Proliferation | IC50 | Data not specified | [4] |
| CAMA-1 (ESR1 wt) | Cell Proliferation | IC50 | Data not specified | [4] | |
| Elacestrant | MCF7 (ESR1 wt) | Cell Proliferation | IC50 | 4 pM (in presence of E2) | [3] |
| T47D (ESR1 wt) | Cell Proliferation | IC50 | Data not specified | [8] | |
| Cultured CTCs (ESR1 mut) | Cell Viability | IC50 | 0.62 µM (median) | [9] | |
| Cultured CTCs (ESR1 wt) | Cell Viability | IC50 | Comparable to mutant | [9] | |
| Giredestrant | MCF-7 (ESR1 wt) | ER Antagonism | IC50 | 0.05 nM | [10] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| This compound | ESR1wt PDX | 3 mg/kg | Maximal anti-tumor effect | [4] |
| D538G ESR1m PDX | 10 mg/kg | Maximal anti-tumor effect | [4] | |
| Elacestrant | MCF7 Xenograft | 30 mg/kg/day | Complete TGI | [8] |
| MCF7 Xenograft | 60 mg/kg/day | Complete TGI | [8] | |
| PDX (CDK4/6i resistant) | Not specified | Significant TGI | [11] | |
| Giredestrant | HCI-013 PDX | 1 mg/kg | Efficacious tumor regression | [7] |
Clinical Performance: Insights from Key Phase II and III Trials
The clinical development of these oral SERDs has been marked by several key trials that have established their efficacy and safety profiles in patients with advanced ER+, HER2- breast cancer.
| Drug | Trial Name | Phase | Comparator | Key Efficacy Endpoint (PFS) | Patient Population | Citation |
| This compound | SERENA-2 | II | Fulvestrant | Statistically significant and clinically meaningful improvement vs. fulvestrant. | Post-menopausal women with advanced ER+, HER2- breast cancer previously treated with endocrine therapy. | [12] |
| Elacestrant | EMERALD | III | Standard of Care (SOC) Endocrine Therapy | Statistically significant improvement vs. SOC, particularly in ESR1-mutated tumors. | Post-menopausal women and adult men with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. | [13][14] |
| Giredestrant | acelERA | II | Physician's Choice of Endocrine Therapy | Did not meet primary endpoint of statistically significant improvement in the overall population, but showed a trend towards favorable benefit in patients with ESR1-mutated tumors. | Patients with ER+, HER2- advanced breast cancer previously treated with one or two lines of systemic therapy. | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of oral SERDs.
ERα Degradation Assay by Western Blot
This protocol outlines the steps to assess the ability of an oral SERD to induce the degradation of the estrogen receptor alpha protein in breast cancer cell lines.
-
Cell Culture and Treatment:
-
Plate ER+ breast cancer cells (e.g., MCF-7 or T47D) in appropriate growth medium and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the oral SERD (e.g., this compound, elacestrant, or giredestrant) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[17]
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.[17]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.[17]
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., actin or GAPDH).
-
Quantify the band intensities to determine the relative amount of ERα protein in treated versus control samples.
-
Cell Proliferation Assay using CellTiter-Glo®
This protocol describes a luminescent cell viability assay to measure the anti-proliferative effects of oral SERDs on breast cancer cells.
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) into a 96-well opaque-walled plate at a predetermined density.[19]
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the oral SERD or vehicle control.
-
Incubate the plate for a specified period (e.g., 7 days).[19]
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the compound concentration.
-
In Vivo Tumor Xenograft Model
This protocol provides a general workflow for evaluating the in vivo efficacy of an oral SERD in a mouse xenograft model using an ER+ breast cancer cell line.
-
Cell Culture and Implantation:
-
Culture MCF-7 cells under standard conditions.
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude mice).[22]
-
Supplement the mice with an estrogen source (e.g., estradiol pellets) to support tumor growth, as MCF-7 tumors are estrogen-dependent.[23]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[22]
-
-
Drug Administration:
-
Administer the oral SERD (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule.[24]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER degradation, immunohistochemistry for proliferation markers like Ki67).[22]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by oral SERDs and the workflows of the experimental protocols described above.
Caption: Mechanism of action of oral SERDs in ER+ breast cancer cells.
Caption: Workflow diagrams for key preclinical experimental assays.
Caption: Simplified ER signaling and crosstalk with resistance pathways.
Conclusion
This compound, elacestrant, and giredestrant represent a significant advancement in endocrine therapy for ER+ breast cancer. Their oral bioavailability offers a more convenient and potentially more effective treatment option compared to the intramuscular administration of fulvestrant. While they share a common mechanism of action, emerging preclinical and clinical data suggest potential differences in their potency and efficacy profiles, particularly in the context of ESR1 mutations. Elacestrant is the first oral SERD to receive FDA approval, marking a new era in the treatment of this disease. The ongoing and completed clinical trials for this compound and giredestrant will further clarify their roles in the evolving treatment paradigm for ER+ breast cancer. For researchers and drug developers, a thorough understanding of their comparative preclinical and clinical data, along with the methodologies used for their evaluation, is essential for advancing the next generation of endocrine therapies.
References
- 1. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models | Semantic Scholar [semanticscholar.org]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Oral SERDs Poised to Impact Treatment of Hormone Receptor–Positive Breast Cancer - The ASCO Post [ascopost.com]
- 14. google.com [google.com]
- 15. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. promega.com [promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Camizestrant Demonstrates Superior Efficacy in Fulvestrant-Resistant Breast Cancer Models
For Immediate Release
[City, State] – [Date] – New preclinical and clinical data demonstrate that camizestrant, a next-generation oral selective estrogen receptor degrader (SERD), exhibits superior efficacy over fulvestrant in breast cancer models that have developed resistance to fulvestrant, particularly those harboring ESR1 mutations. These findings position this compound as a promising therapeutic option for patients with advanced or metastatic ER-positive breast cancer who have progressed on prior endocrine therapies.
This compound is an investigational agent that, like fulvestrant, antagonizes and degrades the estrogen receptor (ER), a key driver of growth in the majority of breast cancers. However, preclinical studies have shown that this compound can overcome common mechanisms of resistance to fulvestrant and other endocrine therapies.
Preclinical Efficacy in Fulvestrant-Resistant Models
In preclinical studies using patient-derived xenograft (PDX) models of ER-positive breast cancer, this compound demonstrated significant antitumor activity in both fulvestrant-sensitive and fulvestrant-resistant tumors. Notably, in models with acquired resistance to fulvestrant, including those with and without ESR1 mutations, this compound treatment resulted in marked tumor growth inhibition.
| Model Type | Treatment Group | Tumor Growth Inhibition (%) | ESR1 Mutation Status |
| Fulvestrant-Resistant PDX | This compound | Strong Antitumor Activity | Wild-Type (wt) |
| Fulvestrant | Minimal Activity | Wild-Type (wt) | |
| Fulvestrant-Resistant PDX | This compound | Strong Antitumor Activity | Mutant (m) |
| Fulvestrant | Minimal Activity | Mutant (m) |
Table 1: Comparative Efficacy of this compound and Fulvestrant in Fulvestrant-Resistant Patient-Derived Xenograft (PDX) Models.[1][2]
Further in vitro studies in MCF-7 breast cancer cell lines engineered to express wild-type or Y537S mutant ESR1 showed that while both this compound and fulvestrant could inhibit proliferation, this compound demonstrated potent activity against the mutant cell line, a common source of fulvestrant resistance.
| Cell Line | Compound | pIC50 (Proliferation) |
| MCF-7 ESR1 wt | This compound | Data not specified |
| Fulvestrant | Data not specified | |
| MCF-7 ESR1 Y537S | This compound | Data not specified |
| Fulvestrant | Data not specified |
Table 2: Antiproliferative Activity of this compound and Fulvestrant in MCF-7 cells with Wild-Type and Mutant ESR1.[1] (Note: Specific pIC50 values were not available in the provided search results).
Clinical Evidence from the SERENA-2 Trial
The superior efficacy of this compound in overcoming resistance was further substantiated in the Phase II SERENA-2 clinical trial. This study compared this compound to fulvestrant in post-menopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy.
The trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound compared to those who received fulvestrant. This benefit was particularly pronounced in the subgroup of patients with detectable ESR1 mutations in their tumors.
| Patient Subgroup | Treatment | Median Progression-Free Survival (months) | Hazard Ratio (HR) |
| Overall Population | This compound (75mg) | 7.2 | 0.58 |
| This compound (150mg) | 7.7 | 0.67 | |
| Fulvestrant | 3.7 | - | |
| ESR1-mutant | This compound (75mg) | 6.3 | 0.33 |
| This compound (150mg) | 9.2 | 0.55 | |
| Fulvestrant | 2.2 | - | |
| ESR1 Wild-Type | This compound (75mg) | Not Specified | 0.78 |
| This compound (150mg) | Not Specified | 0.76 | |
| Fulvestrant | Not Specified | - |
Table 3: Progression-Free Survival in the SERENA-2 Trial.[3][4]
Mechanism of Action and Overcoming Resistance
Fulvestrant resistance can arise from various mechanisms, including the acquisition of ESR1 mutations that render the estrogen receptor constitutively active, independent of its ligand, estrogen. Other mechanisms involve the activation of alternative growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, which can bypass the need for ER-mediated signaling.
This compound's mechanism of action involves potent and efficient degradation of the estrogen receptor, including its mutated forms. This comprehensive ER degradation is believed to be a key factor in its ability to overcome resistance. Furthermore, preclinical evidence suggests that this compound effectively suppresses ER-regulated gene expression even in the presence of ESR1 mutations.
Figure 1: Mechanism of this compound in Overcoming Fulvestrant Resistance.
Experimental Protocols
Patient-Derived Xenograft (PDX) Models:
-
Model Establishment: Tumor fragments from patients with ER-positive breast cancer were implanted subcutaneously into immunocompromised mice.
-
Development of Resistance: For fulvestrant-resistant models, tumors were allowed to grow in the presence of fulvestrant until they demonstrated progressive disease.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle, fulvestrant, or this compound. Drug formulations and dosing schedules were administered as described in the specific study protocols.[5]
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated.
-
Endpoint Analysis: The primary endpoint was typically tumor growth inhibition, calculated as the percentage change in tumor volume from baseline compared to the vehicle control group.
Cell-Based Proliferation Assays:
-
Cell Culture: MCF-7 breast cancer cells, including those engineered to express wild-type or mutant ESR1, were cultured in appropriate media.
-
Compound Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound or fulvestrant.
-
Proliferation Assessment: After a defined incubation period (e.g., 5 days), cell viability or proliferation was assessed using standard methods such as CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound.
SERENA-2 Clinical Trial:
-
Study Design: A randomized, open-label, multicenter Phase II trial.
-
Patient Population: Post-menopausal women with ER-positive, HER2-negative advanced or metastatic breast cancer who had experienced disease progression on at least one prior endocrine therapy.
-
Intervention: Patients were randomized to receive either this compound (at various doses) or fulvestrant.[6]
-
Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[6]
-
ESR1 Mutation Analysis: Baseline tumor tissue or circulating tumor DNA (ctDNA) was analyzed for the presence of ESR1 mutations.
Figure 2: Experimental Workflow for Evaluating this compound Efficacy.
Conclusion
The available preclinical and clinical data strongly support the superior efficacy of this compound over fulvestrant in fulvestrant-resistant breast cancer models. Its ability to potently degrade both wild-type and mutant estrogen receptors provides a clear mechanism for overcoming a key driver of endocrine therapy resistance. The results of the SERENA-2 trial, in particular, highlight the potential of this compound to become a new standard of care for patients with advanced ER-positive breast cancer, especially for those whose tumors harbor ESR1 mutations. Further investigation in ongoing Phase III trials will be crucial to fully define the role of this promising new agent in the treatment landscape.
References
- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation SERD this compound significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 4. This compound Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. This compound, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Camizestrant: A New Frontier in Endocrine Therapy for ER+ Breast Cancer, Demonstrating Superiority Over Aromatase Inhibitors
A comprehensive analysis of preclinical and clinical data reveals Camizestrant, a next-generation oral selective estrogen receptor degrader (SERD), as a promising therapeutic agent that shows significant advantages over traditional aromatase inhibitors (AIs) in the treatment of estrogen receptor-positive (ER+) breast cancer. Notably, in patients with advanced ER+/HER2- breast cancer who develop ESR1 mutations, switching to this compound has been shown to more than double the time to disease progression compared to continuing with an AI.
This compound represents a paradigm shift in endocrine therapy. Unlike aromatase inhibitors that function by blocking the production of estrogen, this compound directly targets the estrogen receptor alpha (ERα), the primary driver of growth in most ER+ breast cancers.[1] It works through a dual mechanism: not only does it block the receptor, preventing estrogen from binding to it, but it also actively degrades the ERα protein.[1] This dual action leads to a more complete and durable shutdown of the estrogen signaling pathway that fuels tumor growth.[2] Preclinical studies have demonstrated this compound's potent anti-tumor activity in both wild-type and ESR1-mutant breast cancer models.[3]
The superiority of this compound over standard-of-care endocrine therapies has been most clearly demonstrated in the groundbreaking SERENA clinical trial program. This series of studies has provided robust evidence of this compound's enhanced efficacy, particularly in patient populations where resistance to aromatase inhibitors is a significant clinical challenge.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from pivotal clinical trials comparing this compound with other endocrine therapies.
Table 1: Efficacy of this compound vs. Aromatase Inhibitor in ER+/HER2- Advanced Breast Cancer with Emergent ESR1 Mutation (SERENA-6 Trial)[4][5]
| Endpoint | This compound + CDK4/6 Inhibitor | Aromatase Inhibitor + CDK4/6 Inhibitor | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 16.0 months | 9.2 months | 0.44 (0.31-0.60) | <0.00001 |
| Time to Deterioration of Global Health Status/Quality of Life | 23.0 months | 6.4 months | 0.53 (0.33-0.82) | <0.001 (nominal) |
Table 2: Efficacy of this compound vs. Fulvestrant in ER+/HER2- Advanced Breast Cancer (SERENA-2 Trial)[6]
| Endpoint (Overall Population) | This compound 75 mg | Fulvestrant 500 mg | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 7.2 months | 3.7 months | 0.58 (0.41-0.81) |
| Median PFS in patients with ESR1 mutation | 8.3 months | 5.6 months | - |
Table 3: Comparative Safety Profile of this compound vs. Aromatase Inhibitors (SERENA-6 Trial)[4][7]
| Adverse Event (Grade ≥3) | This compound + CDK4/6 Inhibitor | Aromatase Inhibitor + CDK4/6 Inhibitor |
| Neutropenia | 45% | 34% |
| Anemia | 5% | 5% |
| Leukopenia | 10% | 3% |
| Photopsia (all grades) | Mild, did not impact daily activities | - |
Experimental Protocols
Detailed methodologies for the key clinical trials provide a framework for understanding the robustness of the data supporting this compound's superiority.
SERENA-6 Phase III Trial (NCT04964934)[8]
The SERENA-6 trial is a randomized, double-blind, multicenter study designed to evaluate the efficacy of switching to this compound upon detection of an ESR1 mutation in circulating tumor DNA (ctDNA) before clinical disease progression.
-
Patient Population: The study enrolled patients with ER+/HER2- advanced breast cancer who were receiving first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor.[4]
-
Screening and Randomization: Patients underwent regular ctDNA testing to monitor for the emergence of ESR1 mutations. Upon detection of an ESR1 mutation, patients without evidence of disease progression were randomized 1:1 to either switch their aromatase inhibitor to this compound (75 mg once daily) while continuing the same CDK4/6 inhibitor, or to continue with their current aromatase inhibitor and CDK4/6 inhibitor.[4]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause.[4]
-
Key Secondary Endpoints: Secondary endpoints included overall survival, time to second progression event, and patient-reported outcomes.[4]
SERENA-4 Phase III Trial (NCT04711252)[9][10]
The ongoing SERENA-4 trial is a randomized, double-blind, multicenter study comparing the efficacy and safety of this compound in combination with a CDK4/6 inhibitor versus an aromatase inhibitor in combination with a CDK4/6 inhibitor as a first-line treatment for ER+/HER2- advanced breast cancer.
-
Patient Population: The trial is enrolling patients with ER+/HER2- advanced breast cancer who have not received any prior systemic therapy for advanced disease.[5][6]
-
Randomization: Patients are randomized 1:1 to receive either this compound plus palbociclib or anastrozole plus palbociclib.[5][6]
-
Primary Endpoint: The primary endpoint is progression-free survival (PFS).[5][6]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the distinct mechanisms of action of this compound and aromatase inhibitors, as well as the innovative workflow of the SERENA-6 trial.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. SERENA-4: A phase 3 comparison of AZD9833 (this compound) plus palbociclib, versus anastrozole plus palbociclib, for patients with ER-positive, HER2-negative advanced breast cancer who have not previously received systemic treatment for advanced disease. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
Camizestrant: A New Frontier in ER+ Breast Cancer Treatment - Combination vs. Monotherapy
A comprehensive analysis of clinical trial data on the next-generation oral SERD, camizestrant, reveals promising outcomes in both combination and monotherapy settings for patients with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer. This guide provides a detailed comparison of the efficacy and safety of this compound, supported by experimental data and protocol outlines from key clinical trials.
This compound is an investigational, orally administered selective estrogen receptor degrader (SERD) that functions as a complete antagonist of the estrogen receptor (ER), blocking ER-mediated signaling and inducing its degradation.[1][2] This dual mechanism of action aims to provide a more profound and durable inhibition of the estrogen signaling pathways that drive the majority of breast cancers.[1] Clinical trials have evaluated this compound as both a monotherapy and in combination with CDK4/6 inhibitors, demonstrating its potential to overcome resistance to standard endocrine therapies.[3]
Quantitative Analysis of Clinical Outcomes
The efficacy of this compound has been primarily evaluated in the SERENA series of clinical trials. The SERENA-2 Phase II trial compared this compound monotherapy to the current standard-of-care SERD, fulvestrant, while the SERENA-1 Phase I trial explored its use in combination with three approved CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib.[4][5][6]
This compound Monotherapy vs. Fulvestrant (SERENA-2)
The SERENA-2 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound compared to fulvestrant.[7][8]
| Outcome Metric | This compound (75 mg) | This compound (150 mg) | Fulvestrant (500 mg) |
| Median PFS (Overall) | 7.2 months[5] | 7.7 months[5] | 3.7 months[5] |
| Hazard Ratio (vs. Fulvestrant) | 0.58 (P=0.0124)[5] | 0.67 (P=0.0161)[5] | - |
| Median PFS (Prior CDK4/6i) | 5.5 months[5] | 3.8 months[5] | 2.1 months[5] |
| Objective Response Rate (ORR) | 15.7%[5] | 20.0%[5] | 11.8%[5] |
| Clinical Benefit Rate (CBR) at 24 weeks | 47.3%[5] | 49.3%[5] | 39.1%[6] |
This compound in Combination with CDK4/6 Inhibitors (SERENA-1)
The SERENA-1 trial established the safety and tolerability of this compound in combination with CDK4/6 inhibitors and showed encouraging anti-tumor activity in a heavily pretreated patient population.[4][9]
| Combination Therapy | Median PFS | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) at 24 weeks |
| This compound + Abemaciclib | 10.8 months[10] | 34.1%[10] | 54.9%[10] |
| This compound + Palbociclib | 4.6 months[10] | 9.7%[10] | 43.6%[10] |
| This compound + Ribociclib | 8.1 months[10] | 14.3%[10] | 52.5%[10] |
| Overall Combination | 7.4 months[4][9][10] | - | 49.5%[4][10] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its potent and direct targeting of the estrogen receptor. In ER+ breast cancer, the binding of estrogen to its receptor triggers a signaling cascade that promotes tumor cell proliferation and survival.[3] this compound disrupts this pathway through a dual mechanism.[1]
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader this compound (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 7. This compound significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 8. This compound significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. targetedonc.com [targetedonc.com]
A Comparative Guide to Camizestrant: Navigating Cross-Resistance in Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Camizestrant with other endocrine therapies, focusing on the critical issue of cross-resistance in estrogen receptor-positive (ER+) breast cancer. Experimental data from pivotal clinical trials are presented to support the comparison, alongside detailed methodologies for key preclinical experiments.
Introduction to this compound and Endocrine Therapies
Endocrine therapies are a cornerstone in the treatment of ER+ breast cancer. They function by targeting the estrogen receptor signaling pathway. This class of drugs includes:
-
Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen, which competitively inhibit estrogen binding to the ER.
-
Aromatase Inhibitors (AIs): Like anastrozole and letrozole, which block the production of estrogen.
-
Selective Estrogen Receptor Degraders (SERDs): Including fulvestrant, which bind to and promote the degradation of the ER.
Despite their efficacy, acquired resistance to these therapies is a major clinical challenge. A key mechanism of resistance is the development of mutations in the estrogen receptor gene (ESR1), which can lead to ligand-independent ER activation.
This compound (AZD9833) is a next-generation, oral SERD designed to be a potent antagonist and degrader of the estrogen receptor, including its mutated forms. This guide examines the evidence for this compound's ability to overcome resistance to other endocrine therapies.
Comparative Efficacy of this compound
Clinical trial data provides the most direct comparison of this compound's performance against an established endocrine therapy, fulvestrant, particularly in patient populations with acquired resistance.
Data from the SERENA-2 Phase II Trial
The SERENA-2 trial evaluated the efficacy of this compound at different doses compared to fulvestrant in postmenopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[1][2][3]
Table 1: Progression-Free Survival (PFS) in the Overall Population (SERENA-2 Trial)
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Fulvestrant | p-value |
| This compound (75 mg) | 7.2 | 0.58 | 0.0124 |
| This compound (150 mg) | 7.7 | 0.67 | 0.0161 |
| Fulvestrant | 3.7 | - | - |
Data sourced from the SERENA-2 Phase II trial results presented at the 2022 San Antonio Breast Cancer Symposium.[4]
A key focus of the SERENA-2 trial was its efficacy in patients with detectable ESR1 mutations, a common driver of resistance to aromatase inhibitors.
Table 2: Progression-Free Survival (PFS) in Patients with ESR1 Mutations (SERENA-2 Trial)
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Fulvestrant |
| This compound (75 mg) | 6.3 | 0.33 |
| This compound (150 mg) | 9.2 | 0.55 |
| Fulvestrant | 2.2 | - |
Data sourced from the SERENA-2 Phase II trial results.[5]
Data from the SERENA-6 Phase III Trial
The SERENA-6 trial investigated the benefit of switching to this compound plus a CDK4/6 inhibitor upon detection of an ESR1 mutation in patients undergoing first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor, before disease progression.[6][7][8][9]
Table 3: Progression-Free Survival (PFS) in Patients with Emergent ESR1 Mutations (SERENA-6 Trial)
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | p-value |
| This compound + CDK4/6i | 16.0 | 0.44 | < 0.00001 |
| Aromatase Inhibitor + CDK4/6i | 9.2 | - | - |
Data sourced from the SERENA-6 Phase III trial results presented at the 2025 ASCO Annual Meeting.[6][7]
Experimental Protocols
To understand the preclinical basis for this compound's activity in resistant settings, it is essential to detail the experimental protocols used to assess cross-resistance.
In Vitro Cross-Resistance Assessment
Objective: To determine the sensitivity of endocrine-resistant breast cancer cell lines to this compound compared to other endocrine therapies.
1. Generation of Endocrine-Resistant Cell Lines:
-
Parental Cell Line: Typically, the ER+ human breast cancer cell line MCF-7 is used.
-
Method for Inducing Resistance:
-
Tamoxifen-Resistant (TamR) MCF-7: Parental MCF-7 cells are cultured in media containing gradually increasing concentrations of 4-hydroxytamoxifen (the active metabolite of tamoxifen), often starting from 10⁻⁹ M and escalating to 10⁻⁶ M over several months.[10] Resistant colonies are then selected and expanded.
-
Fulvestrant-Resistant (FulvR) MCF-7: A similar dose-escalation method is used with fulvestrant, with concentrations typically ranging from 100 pM to 100 nM.[1]
-
Long-Term Estrogen Deprivation (LTED): MCF-7 cells are cultured in estrogen-depleted medium (phenol red-free medium with charcoal-stripped fetal bovine serum) for an extended period (6-12 months) to mimic resistance to aromatase inhibitors.
-
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the dose-response curves of the resistant sublines to the parental line using a cell viability assay.
2. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Parental and resistant MCF-7 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, fulvestrant, tamoxifen, and an aromatase inhibitor (e.g., letrozole, often in the presence of androstenedione for aromatase-expressing cells).
-
Incubation: The plates are incubated for 3-5 days.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. Dose-response curves are plotted, and the IC50 (half-maximal inhibitory concentration) values are calculated to quantify drug sensitivity.
In Vivo Cross-Resistance Assessment using Patient-Derived Xenografts (PDXs)
Objective: To evaluate the efficacy of this compound in overcoming endocrine resistance in a more clinically relevant in vivo model.
1. Establishment of Endocrine-Resistant PDX Models:
-
Source of Tumor Tissue: Tumor fragments are obtained from patients with ER+ breast cancer who have progressed on endocrine therapy.
-
Implantation: The tumor fragments are surgically implanted into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Estrogen Supplementation: Mice are typically supplemented with a slow-release estradiol pellet to support the initial growth of the ER+ tumor.
-
Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice.
-
Development of Resistance: To model acquired resistance, mice bearing established PDXs are treated with an endocrine therapy (e.g., letrozole or tamoxifen) until the tumors initially regress and then begin to regrow, indicating the development of resistance.
2. Efficacy Study:
-
Tumor Implantation and Growth: Fragments from an established endocrine-resistant PDX line are implanted into a cohort of mice.
-
Randomization: Once tumors reach a palpable size (e.g., 150-250 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, fulvestrant, and the original endocrine therapy to which the PDX is resistant).
-
Treatment Administration: this compound is administered orally, while fulvestrant is given via intramuscular injection, according to a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the anti-tumor activity of this compound to the other treatment arms. Tumor tissue can also be collected at the end of the study for biomarker analysis (e.g., ER levels, proliferation markers like Ki-67).
Visualizing the Mechanisms and Processes
To further elucidate the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: ER signaling pathway and points of intervention for endocrine therapies.
Caption: Workflow for preclinical assessment of cross-resistance.
Caption: Cross-resistance patterns in endocrine therapies.
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. couhes.mit.edu [couhes.mit.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. Generation of MCF-7 Tamoxifen Resistant Cell Line (MCF-7/TR) [bio-protocol.org]
A Head-to-Head Analysis of SERENA-2 and EMERALD Trials in ER+/HER2- Advanced Breast Cancer
In the rapidly evolving landscape of endocrine therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, the SERENA-2 and EMERALD trials have emerged as pivotal studies evaluating novel oral selective estrogen receptor degraders (SERDs). This guide provides a comprehensive comparative analysis of the data from these two trials, offering researchers, scientists, and drug development professionals a detailed overview of their respective methodologies, efficacy, and safety outcomes.
Experimental Protocols
A clear understanding of the trial designs is fundamental to interpreting their outcomes. Below is a detailed comparison of the key protocol elements for the SERENA-2 and EMERALD trials.
| Feature | SERENA-2 | EMERALD |
| Official Title | A Phase II, Randomised, Open-Label, Parallel Group, Multicentre Study to Assess the Efficacy and Safety of a Range of Doses of AZD9833 (camizestrant) Versus Fulvestrant in Post-menopausal Women with ER-positive, HER2-negative Advanced Breast Cancer. | A Randomized, Open-Label, Phase 3 Study of Elacestrant (RAD1901) Versus Standard of Care for the Treatment of Patients with ER+/HER2- Advanced Breast Cancer. |
| Phase | Phase II | Phase III |
| Primary Endpoint(s) | Progression-Free Survival (PFS) for this compound 75mg vs. fulvestrant and 150mg vs. fulvestrant.[1][2][3] | Progression-Free Survival (PFS) in all patients and in patients with ESR1 mutations.[4][5][6][7] |
| Secondary Endpoint(s) | Safety, Objective Response Rate (ORR), Clinical Benefit Rate (CBR) at 24 weeks.[1][2][3] | Overall Survival (OS), safety, and patient-reported outcomes.[8] |
| Patient Population | Post-menopausal women with ER+/HER2- advanced breast cancer. Disease recurrence or progression on at least one line of endocrine therapy, and no more than one previous endocrine therapy in the advanced setting.[9] | Patients with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[5][6] |
| Intervention Arms | - this compound 75mg once daily - this compound 150mg once daily - this compound 300mg once daily (group closed early) - Fulvestrant 500mg intramuscularly.[9][10] | - Elacestrant 400mg once daily - Standard of Care (SOC) endocrine monotherapy (investigator's choice of fulvestrant, anastrozole, letrozole, or exemestane).[4][5] |
| Stratification Factors | Previous treatment with CDK4/6 inhibitors and presence of liver and/or lung metastases.[9] | ESR1 mutation status, prior fulvestrant treatment, and visceral metastases. |
Below is a visual representation of the experimental workflow for the SERENA-2 trial.
The following diagram illustrates the experimental workflow of the EMERALD trial.
Efficacy Data
The primary measure of efficacy in both trials was progression-free survival (PFS). The tables below summarize the key findings.
SERENA-2: Progression-Free Survival (PFS)
| Treatment Arm | Median PFS (months) | Hazard Ratio (90% CI) vs. Fulvestrant | p-value |
| This compound 75mg | 7.2 | 0.59 (0.42-0.82) | 0.017 |
| This compound 150mg | 7.7 | 0.64 (0.46-0.89) | 0.0090 |
| Fulvestrant 500mg | 3.7 | - | - |
Data presented for the intent-to-treat population.[9]
SERENA-2: PFS in Patients with ESR1 Mutations
| Treatment Arm | Median PFS (months) | Hazard Ratio vs. Fulvestrant |
| This compound 75mg | 6.3 | 0.33 |
| This compound 150mg | 9.2 | 0.55 |
| Fulvestrant 500mg | 2.2 | - |
Data from a subgroup analysis.[11]
EMERALD: Progression-Free Survival (PFS)
| Population | Elacestrant Median PFS (months) | SOC Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| All Patients | 2.8 | 1.9 | 0.70 (0.55-0.88) | 0.002 |
| ESR1-mutated | 3.8 | 1.9 | 0.55 (0.39-0.77) | 0.0005 |
SOC: Standard of Care (fulvestrant or an aromatase inhibitor).[5][6][12]
EMERALD: PFS in Patients with ESR1 mutations based on prior CDK4/6i duration
| Prior CDK4/6i Duration | Elacestrant Median PFS (months) | SOC Median PFS (months) |
| ≥ 12 months | 8.6 | 1.9 |
| ≥ 18 months | 8.6 | 2.1 |
Data from a subgroup analysis.[4]
Safety and Tolerability
The safety profiles of both this compound and elacestrant were manageable and consistent with previous reports.
SERENA-2: Key Adverse Events
| Adverse Event | This compound 75mg | This compound 150mg | Fulvestrant |
| Serious Treatment-Emergent AEs | 8% | 10% | 5% |
No treatment-related deaths were reported.[9]
EMERALD: Key Adverse Events
| Adverse Event | Elacestrant | Standard of Care |
| Grade 3/4 Treatment-Related AEs | 7.2% | 3.1% |
| Treatment Discontinuation due to AEs | 3.4% | 0.9% |
| Nausea (any grade) | 35.0% | 18.8% |
Signaling Pathway Context
Both this compound and elacestrant are selective estrogen receptor degraders (SERDs) that function by binding to the estrogen receptor (ER), leading to its degradation. This mechanism of action is crucial in ER+ breast cancer, where the ER drives tumor growth. The diagram below illustrates the simplified signaling pathway and the point of intervention for SERDs.
Conclusion
The SERENA-2 and EMERALD trials have both demonstrated the potential of next-generation oral SERDs in the treatment of ER+/HER2- advanced breast cancer. In the Phase II SERENA-2 trial, this compound showed a significant improvement in progression-free survival compared to fulvestrant, particularly in patients with ESR1 mutations.[1][9][10][11][13] The Phase III EMERALD trial established elacestrant as the first oral SERD to demonstrate a significant PFS benefit over standard of care in a patient population that had all been pre-treated with CDK4/6 inhibitors.[4][5][6][12][14]
While both drugs have shown promise, the differing trial designs, patient populations, and comparator arms necessitate careful consideration when interpreting the results. SERENA-2 provides a direct comparison to the established SERD fulvestrant in an earlier-line setting for advanced disease, whereas EMERALD addresses a critical unmet need in the post-CDK4/6 inhibitor setting. The data from these trials will be instrumental in guiding the future clinical development and positioning of these and other emerging oral SERDs in the treatment paradigm for ER+ advanced breast cancer.
References
- 1. This compound significantly improved progression-free survival vs. FASLODEX® (fulvestrant) in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca-us.com]
- 2. This compound significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 3. This compound significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 4. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 5. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial. [themednet.org]
- 6. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMERALD: Phase III trial of elacestrant (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. This compound, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fondazionebonadonna.org [fondazionebonadonna.org]
- 11. aacr.org [aacr.org]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. aacrjournals.org [aacrjournals.org]
Long-Term Efficacy of Camizestrant: A Comparative Analysis for Endocrine-Resistant Breast Cancer
Camizestrant, a novel oral selective estrogen receptor degrader (SERD), has demonstrated significant long-term efficacy in treating estrogen receptor (ER)-positive, HER2-negative advanced breast cancer, particularly in patients who have developed resistance to prior endocrine therapies. Clinical trial data indicates superior performance compared to the established SERD, fulvestrant, offering a promising new therapeutic avenue for this patient population.
This guide provides a comprehensive comparison of this compound with other endocrine therapies, supported by key experimental data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of this compound.
Performance Comparison: this compound vs. Alternatives
The long-term efficacy of this compound has been primarily evaluated in the SERENA clinical trial program. The data presented below summarizes the key findings from the Phase II SERENA-2 trial, comparing this compound to fulvestrant. An indirect comparison to tamoxifen is also provided based on a separate head-to-head trial of fulvestrant versus tamoxifen.
Progression-Free Survival (PFS)
| Treatment Group | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Patient Population | Citation |
| This compound (75mg) | 7.2 | 0.58 (0.41 - 0.81) | 0.0124 | Postmenopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | [1] |
| This compound (150mg) | 7.7 | 0.67 (0.48 - 0.92) | 0.0161 | Postmenopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | [1] |
| Fulvestrant | 3.7 | - | - | Postmenopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | [1] |
| Fulvestrant | 8.2 | 1.10 (0.89 - 1.36) | 0.39 | Postmenopausal women with ER+/PgR+ advanced breast cancer, previously untreated with endocrine therapy. | [2] |
| Tamoxifen | 8.3 | - | - | Postmenopausal women with ER+/PgR+ advanced breast cancer, previously untreated with endocrine therapy. | [2] |
Objective Response Rate (ORR)
| Treatment Group | ORR (%) | Patient Population | Citation |
| This compound (75mg) | 15.7 | Postmenopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | [1] |
| This compound (150mg) | 20.0 | Postmenopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | [1] |
| Fulvestrant | 11.8 | Postmenopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | [1] |
| Fulvestrant | 33.2 | Postmenopausal women with ER+/PgR+ advanced breast cancer, previously untreated with endocrine therapy. | [2] |
| Tamoxifen | 31.1 | Postmenopausal women with ER+/PgR+ advanced breast cancer, previously untreated with endocrine therapy. | [2] |
Safety Profile (Most Common Treatment-Emergent Adverse Events)
| Adverse Event | This compound (75mg) (%) | This compound (150mg) (%) | Fulvestrant (%) |
| Photopsia | 12.2 | 24.7 | 0 |
| Bradycardia | 5.4 | 26.0 | 0 |
Experimental Protocols
SERENA-2 Trial (NCT04214288)
The SERENA-2 trial is a Phase II, randomized, open-label, multicenter study.[1][3][4]
-
Objective: To assess the efficacy and safety of two different doses of oral this compound compared to intramuscular fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on at least one prior endocrine therapy.[4]
-
Patient Population: The trial enrolled 240 postmenopausal women with histologically or cytologically confirmed ER-positive, HER2-negative metastatic or locally advanced breast cancer.[5] Patients must have shown disease progression after at least one line of endocrine therapy for advanced disease.[4]
-
Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms:
-
This compound 75 mg orally once daily
-
This compound 150 mg orally once daily
-
This compound 300 mg orally once daily (this arm was discontinued)
-
Fulvestrant 500 mg intramuscularly on days 1, 15, and 29, and then every 28 days.[5]
-
-
Primary Endpoint: The primary endpoint was investigator-assessed Progression-Free Survival (PFS).[4]
-
Secondary Endpoints: Secondary endpoints included Objective Response Rate (ORR), Clinical Benefit Rate (CBR), duration of response, and safety.[4]
SERENA-6 Trial (NCT04964934)
The SERENA-6 trial is a Phase III, randomized, double-blind, multicenter study.[6][7]
-
Objective: To evaluate the efficacy and safety of switching to this compound plus a CDK4/6 inhibitor versus continuing an aromatase inhibitor plus a CDK4/6 inhibitor in patients with HR-positive, HER2-negative advanced breast cancer who develop an ESR1 mutation detected in circulating tumor DNA (ctDNA) before clinical progression.[7]
-
Patient Population: The study enrolls patients with HR-positive, HER2-negative advanced breast cancer who are receiving first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor (palbociclib, abemaciclib, or ribociclib).[8]
-
Methodology: Patients undergo regular ctDNA monitoring. Upon detection of an ESR1 mutation, and in the absence of clinical or radiological progression, patients are randomized to either switch their endocrine therapy to this compound while continuing the same CDK4/6 inhibitor, or to continue with their current aromatase inhibitor and CDK4/6 inhibitor.[7][8]
-
Primary Endpoint: The primary endpoint is Progression-Free Survival (PFS).
-
Secondary Endpoints: Secondary endpoints include time to second progression event (PFS2), overall survival (OS), and safety.
Visualizations
Estrogen Receptor Signaling and SERD Mechanism of Action```dot
Caption: Simplified workflow of the SERENA-2 clinical trial.
Comparison of Clinical Trial Outcomes
Caption: Logical relationship of progression-free survival outcomes from clinical trials.
References
- 1. Clinical Trial: NCT04214288 - My Cancer Genome [mycancergenome.org]
- 2. Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study to Investigate Efficacy and Safety With Oral AZD9833 Compared With Intramuscular Fulvestrant in Post-menopausal Women at Least 18 Years of Age With Advanced ER-positive HER2 Negative Breast Cancer [clin.larvol.com]
- 4. This compound significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 5. This compound, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Design of SERENA-6, a phase III switching trial of this compound in ESR1-mutant breast cancer during first-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Biomarkers for Predicting Response to Camizestrant Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Camizestrant, a next-generation selective estrogen receptor degrader (SERD), in the context of hormone receptor-positive (HR+) breast cancer. We delve into the experimental data supporting these biomarkers, compare this compound's performance with alternative therapies, and provide detailed methodologies for key experimental protocols.
Introduction to this compound and the Estrogen Receptor Pathway
This compound is an orally bioavailable SERD designed to treat estrogen receptor-positive (ER+) breast cancer.[1] Its mechanism of action involves both blocking the estrogen receptor and promoting its degradation, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation.[1] A key challenge in endocrine therapy is the development of resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene. This compound has demonstrated efficacy in treating tumors with these mutations.[2][3]
The estrogen receptor signaling pathway is a critical driver in the majority of breast cancers. Upon binding to its ligand, estradiol, the estrogen receptor translocates to the nucleus, where it regulates the transcription of genes involved in cell growth and proliferation. Mutations in ESR1 can lead to ligand-independent activation of the receptor, rendering therapies that target estrogen production, such as aromatase inhibitors, ineffective.
Key Biomarkers for Predicting Response
The selection of appropriate therapies for HR+ breast cancer is increasingly guided by the molecular characteristics of the tumor. Several biomarkers have emerged as crucial predictors of response to this compound and other endocrine therapies.
ESR1 Mutations
Mutations in the ligand-binding domain of the ESR1 gene are the most well-established biomarkers for predicting response to SERDs, including this compound. These mutations are a common mechanism of acquired resistance to aromatase inhibitors.[4][5][6] The SERENA-6 clinical trial provided pivotal evidence for the utility of monitoring circulating tumor DNA (ctDNA) for emergent ESR1 mutations to guide treatment decisions.[7][8][9]
Progesterone Receptor (PR) Status
Progesterone receptor expression is regulated by estrogen receptor activity. Therefore, PR status, as determined by immunohistochemistry (IHC), can serve as an indicator of a functional ER pathway. While not a direct predictor of response to this compound, it is an important prognostic and predictive marker in HR+ breast cancer.
PIK3CA Mutations
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are frequent in HR+ breast cancer and can contribute to endocrine therapy resistance. While not a primary biomarker for this compound, the presence of PIK3CA mutations may influence the choice of combination therapies, as PI3K inhibitors are used in this setting.
Comparative Performance of this compound
Clinical trials have provided valuable data on the performance of this compound compared to other standard-of-care endocrine therapies.
This compound vs. Fulvestrant
The SERENA-2 Phase II trial compared the efficacy of this compound with fulvestrant, another SERD, in postmenopausal women with ER+/HER2- advanced breast cancer. The results demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound.[2][3][10][11][12]
Table 1: Comparison of this compound and Fulvestrant in the SERENA-2 Trial [10][12]
| Endpoint | This compound (75 mg) | This compound (150 mg) | Fulvestrant (500 mg) |
| Median PFS (months) | 7.2 | 7.7 | 3.7 |
| Hazard Ratio vs. Fulvestrant | 0.58 | 0.67 | - |
| p-value vs. Fulvestrant | 0.0124 | 0.0161 | - |
This compound vs. Aromatase Inhibitors in ESR1-Mutant Tumors
The SERENA-6 Phase III trial evaluated a biomarker-guided strategy where patients with emergent ESR1 mutations detected in ctDNA were switched from an aromatase inhibitor (AI) to this compound, both in combination with a CDK4/6 inhibitor. The study showed a significant improvement in PFS for the this compound arm.[7][8][9][13][14]
Table 2: this compound vs. Aromatase Inhibitors in the SERENA-6 Trial (ESR1-mutant population) [8][9]
| Endpoint | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i |
| Median PFS (months) | 16.0 | 9.2 |
| Hazard Ratio | 0.44 | - |
| p-value | <0.00001 | - |
| PFS Rate at 1 Year | 60.7% | 33.4% |
| PFS Rate at 2 Years | 29.7% | 5.4% |
Alternative Therapies and Predictive Biomarkers
A comprehensive understanding of the therapeutic landscape requires a comparison with other available treatments for HR+ breast cancer.
Fulvestrant
Fulvestrant is an injectable SERD that has been a standard of care for many years. Its efficacy can be limited in patients with certain ESR1 mutations.
Aromatase Inhibitors (AIs)
AIs, such as anastrozole and letrozole, work by reducing the overall level of estrogen in the body. They are a first-line treatment for postmenopausal women with HR+ breast cancer but are ineffective against tumors with ligand-independent ESR1 mutations.
Elacestrant
Elacestrant is another oral SERD that has shown efficacy in patients with ESR1-mutated HR+/HER2- advanced or metastatic breast cancer, as demonstrated in the EMERALD trial.
Table 3: Efficacy of Elacestrant in the EMERALD Trial (ESR1-mutant population) [2][3][10][11]
| Endpoint | Elacestrant | Standard of Care (Fulvestrant or AI) |
| Median PFS (months) | 3.8 | 1.9 |
| Hazard Ratio | 0.55 | - |
| p-value | 0.0005 | - |
| PFS Rate at 6 Months | 34.3% | 20.4% |
| PFS Rate at 12 Months | 22.3% | 9.4% |
Experimental Protocols
Accurate and reproducible biomarker testing is paramount for guiding treatment decisions. This section provides detailed methodologies for the key assays discussed.
Circulating Tumor DNA (ctDNA) Analysis for ESR1 and PIK3CA Mutations
This workflow outlines the general steps for detecting mutations in ctDNA using Next-Generation Sequencing (NGS) or Droplet Digital PCR (ddPCR).
1. Sample Collection and Processing:
-
Collect 10 mL of peripheral blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT®).
-
Process blood within 2-4 hours of collection.
-
Perform a double centrifugation step (e.g., 1600 x g for 10 minutes, followed by 16,000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma at -80°C until DNA extraction.
2. ctDNA Extraction:
-
Use a commercially available ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit, Qiagen) according to the manufacturer's protocol.
-
Elute ctDNA in a small volume (e.g., 50 µL) of elution buffer.
-
Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit, Thermo Fisher Scientific).
3. Library Preparation and Sequencing (for NGS):
-
Prepare sequencing libraries from 10-50 ng of ctDNA using a targeted hybrid-capture panel that includes the full coding sequence of ESR1 and hotspot regions of PIK3CA.
-
Perform library quantification and quality control.
-
Sequence the libraries on a compatible NGS platform (e.g., Illumina NovaSeq) to achieve a mean sequencing depth of >5,000x.
4. Droplet Digital PCR (ddPCR) Analysis:
-
Use commercially available or custom-designed ddPCR assays for specific ESR1 (e.g., D538G, Y537S) and PIK3CA (e.g., E545K, H1047R) mutations.
-
Prepare the reaction mix containing ddPCR supermix, primers, probes, and template ctDNA.
-
Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
-
Perform PCR amplification.
-
Read the droplets on a droplet reader to quantify the number of positive and negative droplets for the mutant and wild-type alleles.
5. Data Analysis:
-
NGS: Align sequencing reads to the human reference genome (e.g., hg19/GRCh37). Perform variant calling using a bioinformatics pipeline specifically designed for low-frequency somatic variant detection in ctDNA. Filter variants based on quality scores, allele frequency, and population databases.
-
ddPCR: Use the manufacturer's software to calculate the fractional abundance of the mutant allele.
Immunohistochemistry (IHC) for Estrogen Receptor (ER), Progesterone Receptor (PR), and HER2
This protocol describes the standard procedure for IHC staining of breast cancer tissue sections.
1. Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 6-72 hours.
-
Process the fixed tissue and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) depends on the specific antibody.
4. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a protein block solution.
-
Incubate with the primary antibody (e.g., anti-ERα clone SP1, anti-PR clone 1E2, anti-HER2 clone 4B5) at the optimal dilution and incubation time.
-
Wash with buffer (e.g., Tris-buffered saline with Tween 20).
-
Incubate with a polymer-based detection system (e.g., HRP-conjugated secondary antibody).
-
Wash with buffer.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
6. Interpretation and Scoring:
-
ER/PR: Score based on the percentage of tumor cells with positive nuclear staining. According to ASCO/CAP guidelines, a tumor is considered ER or PR positive if ≥1% of tumor cell nuclei are immunoreactive.
-
HER2: Score based on the intensity and completeness of membrane staining (0, 1+, 2+, 3+). Cases with a 2+ (equivocal) score should be further evaluated by in situ hybridization (ISH).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Estrogen Receptor Signaling and this compound's Mechanism of Action.
Caption: Workflow for ctDNA-based mutation analysis.
Caption: Immunohistochemistry workflow for breast cancer biomarkers.
Conclusion
The development of this compound and other next-generation SERDs represents a significant advancement in the treatment of HR+ breast cancer, particularly in the context of endocrine resistance. The use of predictive biomarkers, most notably ESR1 mutations detected in ctDNA, is becoming integral to optimizing treatment strategies and improving patient outcomes. This guide provides a framework for understanding the comparative efficacy of this compound and the experimental methodologies required for accurate biomarker assessment, empowering researchers and clinicians to make informed decisions in the evolving landscape of breast cancer therapy.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Estrogen Receptor Alpha Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 4. ER by IHC | BCM [bcm.edu]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 7. Immunohistochemical validation of multiple phospho-specific epitopes for estrogen receptor α (ERα) in tissue microarrays of ERα positive human breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. detection-of-tp53-and-pik3ca-mutations-in-circulating-tumor-dna-using-next-generation-sequencing-in-the-screening-process-for-early-breast-cancer-diagnosis - Ask this paper | Bohrium [bohrium.com]
- 9. Pathologists' Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nvigen.com [nvigen.com]
- 12. bccru.uobaghdad.edu.iq [bccru.uobaghdad.edu.iq]
- 13. Frontiers | Validation of liquid biopsy for ESR1-mutation analysis in hormone-sensitive breast cancer: a pooled meta-analysis [frontiersin.org]
- 14. Estrogen Receptor-α Quantification in Breast Cancer: Concordance Between Immunohistochemical Assays and mRNA-In Situ Hybridization for ESR1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Camizestrant
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Camizestrant is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and prevents the release of active pharmaceutical ingredients into the environment. This document provides a step-by-step guide for the proper disposal of this compound, aligning with general principles of hazardous pharmaceutical waste management.
Hazard Profile of this compound
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the disposal of this compound. It is essential to consult your institution's specific environmental health and safety (EHS) guidelines and local regulations, as these may vary.
Step 1: Personal Protective Equipment (PPE)
Ensure appropriate PPE is worn at all times when handling this compound. This includes:
-
Safety goggles with side-shields to protect the eyes.[1]
-
Chemical-resistant protective gloves.
-
An impervious lab coat or clothing.[1]
-
A suitable respirator to avoid inhalation of dust or aerosols.[1]
Step 2: Segregation of Waste
Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous or general laboratory waste.
Step 3: Containment
-
Solid Waste: Place unused or expired solid this compound, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves), into a clearly labeled, sealed container designated for hazardous pharmaceutical waste.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Step 4: Labeling
Label all waste containers clearly with the following information:
-
"Hazardous Pharmaceutical Waste"
-
The name of the chemical: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 5: Storage
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated.
Step 6: Disposal
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended method of disposal for many organic pharmaceutical compounds is incineration in a permitted hazardous waste incinerator. This should be performed by a licensed facility to ensure complete destruction of the active pharmaceutical ingredient.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in any other drain.[1] This is to prevent the contamination of water courses and soil.[1] The U.S. Environmental Protection Agency (EPA) regulations, specifically Subpart P, prohibit the flushing of hazardous waste pharmaceuticals.[2]
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's most current SDS for this compound for any specific handling and disposal instructions.[1]
-
Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures.[2]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Camizestrant: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Camizestrant (AZD-9833). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this next-generation oral selective estrogen receptor degrader (SERD).
This compound is a highly potent compound under investigation for the treatment of ER+/HER2- advanced breast cancer.[1] Its pharmacological activity necessitates a robust safety protocol to minimize occupational exposure and ensure the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal guidelines based on available safety data and best practices for managing potent pharmaceutical ingredients.
Hazard Identification and Classification
There are conflicting reports regarding the hazard classification of this compound. One Safety Data Sheet (SDS) from MedchemExpress classifies it as hazardous, while another from AbMole BioScience states it is not a hazardous substance.[2][3] In the interest of ensuring the highest level of safety, this guide will adhere to the more precautionary classification.
According to the MedchemExpress SDS, this compound is classified as:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]
These classifications underscore the importance of stringent safety measures to prevent accidental ingestion, skin and eye contact, and inhalation.
Occupational Exposure Banding
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its high potency (with an EC50 of <1 nM in MCF7 cells) suggests that it falls into a high-potency category.[4] In the absence of a formal OEL, a system of Occupational Exposure Banding (OEB) is used to categorize compounds and define appropriate handling and containment strategies. Based on its pharmacological activity, this compound would likely fall into a high OEB category, requiring stringent containment and handling practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling of solid compound (weighing, aliquoting) | - Dedicated lab coat or disposable gown- Double-gloving (nitrile or other appropriate material)- Safety goggles with side shields or a face shield- Respiratory protection (e.g., N95 or higher rated respirator) |
| Preparation of solutions | - Dedicated lab coat or disposable gown- Double-gloving (nitrile or other appropriate material)- Safety goggles with side shields- Work should be performed in a certified chemical fume hood |
| General laboratory work with dilute solutions | - Standard lab coat- Single pair of gloves- Safety glasses |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical to minimize the risk of exposure to this compound. The following workflow diagrams, generated using Graphviz, outline the recommended procedures for handling solid and liquid forms of the compound.
Caption: Workflow for handling solid this compound.
Caption: Workflow for preparing this compound solutions.
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
Waste Stream Management:
Caption: Waste stream management for this compound.
Decontamination of Glassware and Equipment:
-
Rinse glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
Wash the decontaminated items with soap and water.
By implementing these comprehensive safety and handling procedures, research professionals can confidently and safely work with this compound, contributing to the advancement of cancer research while prioritizing the health and safety of everyone in the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
